Product packaging for Dimethylfraxetin(Cat. No.:CAS No. 6035-49-0)

Dimethylfraxetin

Cat. No.: B192595
CAS No.: 6035-49-0
M. Wt: 236.22 g/mol
InChI Key: RAYQKHLZHPFYEJ-UHFFFAOYSA-N
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Description

6,7,8-trimethoxy-1-benzopyran-2-one is a member of coumarins.
Dimethylfraxetin has been reported in Garcinia multiflora, Aralia bipinnata, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O5 B192595 Dimethylfraxetin CAS No. 6035-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYQKHLZHPFYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209112
Record name Dimethylfraxetin
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Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-49-0
Record name 6,7,8-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6035-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylfraxetin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylfraxetin
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Foundational & Exploratory

Dimethylfraxetin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coumarin dimethylfraxetin (6,7,8-trimethoxycoumarin). It details the initial discovery and characterization of the compound, explores its diverse natural sources with quantitative data on its prevalence, and delves into its biological activities. This document includes detailed experimental protocols for its isolation and characterization and visualizes a key signaling pathway influenced by this compound to facilitate a deeper understanding for research and drug development applications.

Discovery of this compound

The initial isolation and characterization of the compound now known as this compound (6,7,8-trimethoxycoumarin) was first reported in the early 20th century. While modern research has expanded upon its natural occurrences and biological activities, these foundational studies laid the groundwork for our current understanding. It has since been identified in a variety of plant species, with significant research focusing on its pharmacological potential.

Natural Sources of this compound

This compound has been isolated from a range of plant species across different families. The concentration and yield of this compound can vary significantly depending on the plant part, geographical location, and extraction method.

Plant SpeciesFamilyPlant PartConcentration/Yield
Tagetes lucidaAsteraceaeAerial Parts253 mg/g of ethyl acetate extract[1]
Gomortega keuleGomortegaceaeNot specifiedPresent[2]
Platymiscium floribundumFabaceaeHeartwoodIsolated and characterized[3][4]
Garcinia multifloraClusiaceaeNot specifiedReported presence[5]
Aralia bipinnataAraliaceaeNot specifiedReported presence[5]
Fraxinus chinensisOleaceaeNot specifiedReported presence[1]
Chelonopsis praecoxLamiaceaeAerial PartsIsolated and characterized[6]
Cryptocarya bracteolataLauraceaeBarkIsolated and characterized[7]

Experimental Protocols

Isolation of this compound from Tagetes lucida

The following protocol is a synthesized methodology based on reported isolations of this compound from Tagetes lucida.[2]

3.1.1. Plant Material and Extraction

  • Obtain dried and powdered aerial parts of Tagetes lucida.

  • Perform successive extractions with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol.

  • The ethyl acetate extract is typically enriched with this compound. Concentrate the ethyl acetate fraction under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

  • Subject the crude ethyl acetate extract to open column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

  • Combine fractions containing the compound of interest (identified by its Rf value and UV fluorescence).

  • Perform further purification of the combined fractions using preparative TLC or a secondary column chromatography step with a different solvent system to achieve high purity.

3.1.3. Characterization

  • High-Performance Liquid Chromatography (HPLC): Confirm the purity of the isolated compound using analytical HPLC with a C18 column and a mobile phase gradient of water and acetonitrile.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Record the UV spectrum to determine the absorption maxima.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra to elucidate the chemical structure.

General Protocol for Characterization by NMR and Mass Spectrometry

The structural elucidation of this compound relies on standard spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire 1H NMR and 13C NMR spectra.

  • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and confirm the substitution pattern on the coumarin core.

3.2.2. Mass Spectrometry (MS)

  • Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI or APCI).

  • Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula.

  • Perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern, which can provide further structural information.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including neuroprotective and anti-inflammatory effects. Studies suggest its involvement in modulating dopaminergic and glutamatergic neurotransmission.[2][8] Furthermore, its anti-inflammatory properties may be linked to the regulation of cytokine production.

Modulation of Inflammatory Cytokine Production

This compound has been shown to influence the expression of key inflammatory cytokines. In a model of neuroinflammation, it was observed to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α, while increasing the expression of the anti-inflammatory cytokine IL-10. This modulation of the inflammatory response is a critical aspect of its neuroprotective effects.

Below is a simplified representation of the logical relationship in the modulation of inflammatory cytokines by this compound.

Dimethylfraxetin_Cytokine_Modulation This compound This compound Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) This compound->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokine (e.g., IL-10) This compound->Anti_inflammatory Inflammatory_Response Inflammatory Response Pro_inflammatory->Inflammatory_Response Anti_inflammatory->Inflammatory_Response

Modulation of inflammatory cytokines by this compound.

Conclusion

This compound is a naturally occurring coumarin with a growing body of research highlighting its therapeutic potential, particularly in the context of neuroinflammation and central nervous system disorders. This guide provides a foundational understanding of its discovery, natural distribution, and methods for its study. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Pharmacological Properties of Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylfraxetin (6,7,8-trimethoxycoumarin) is a naturally occurring coumarin derivative that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, with a focus on its anti-inflammatory, antioxidant, and central nervous system (CNS) effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound, a trimethoxylated coumarin, has been isolated from various plant species, including Tagetes lucida and Gomortega keule.[1][2] Emerging research has highlighted its potential as a therapeutic agent, particularly in the fields of neuropharmacology and inflammation. This guide aims to consolidate the existing scientific literature on this compound, presenting its pharmacological profile in a detailed and accessible format for the scientific community.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, antioxidant, and CNS-modulatory activities.

Central Nervous System Effects

This compound has shown notable effects on the central nervous system, particularly in models of psychosis. It appears to interact with both the dopaminergic and glutamatergic systems, which are key pathways implicated in the pathophysiology of schizophrenia.[1][2][3]

Key Findings:

  • In a ketamine-induced psychosis model in mice, this compound blocked stereotyped behavior, hyperlocomotion, and cognitive impairment.[1][3]

  • This compound potentiated the cataleptic effect of the D2 receptor antagonist haloperidol, suggesting an interaction with the dopaminergic system.[1][2]

  • It has also been described as having anxiolytic and sedative-like activities, potentially involving serotonergic and GABAergic neurotransmission.[1][2]

Anti-inflammatory Activity

This compound has been identified as a component of plant extracts with significant anti-inflammatory properties.[1] While specific quantitative data for the pure compound is limited, its presence in active extracts suggests it contributes to the observed effects.

Key Findings:

  • Extracts of Tagetes lucida, containing this compound, showed potent inhibition of inflammation in a TPA-induced ear edema model in mice.[1]

Antioxidant Activity

The antioxidant properties of this compound are suggested by its chemical structure and its presence in plant extracts known for their radical scavenging abilities.[1]

Key Findings:

  • As a coumarin derivative, this compound is expected to possess antioxidant capabilities. Studies on related coumarin compounds have demonstrated significant activity in assays such as the DPPH radical scavenging assay.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related experimental models. Note: Data for pure this compound is limited in the current literature. Where specific data is unavailable, this is indicated.

Table 1: In Vivo CNS Activity of this compound

Experimental Model Species Dose Effect Reference
Haloperidol-induced catalepsyMouse1 mg/kgPotentiation of catalepsy[5]
Haloperidol-induced catalepsyMouse5 mg/kgLess potentiation compared to 1 mg/kg[1]
Ketamine-induced psychosisMouse1 mg/kgBlockade of stereotyped behavior and hyperlocomotion[1]

Table 2: In Vitro and In Vivo Anti-inflammatory Activity Data

Assay Test Substance IC50 / % Inhibition Reference
TPA-induced ear edemaTagetes lucida hexane and acetone extracts (containing this compound)92.7% and 75.9% inhibition, respectively[1]
LPS-induced Nitric Oxide Production in RAW 264.7 cellsData for this compound not available.-

Table 3: Antioxidant Activity Data

Assay Test Substance IC50 / Activity Reference
DPPH Radical ScavengingData for this compound not available.-
FRAP (Ferric Reducing Antioxidant Power)Data for this compound not available.-
ORAC (Oxygen Radical Absorbance Capacity)Data for this compound not available.-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Ketamine-Induced Psychosis Model in Mice

Objective: To evaluate the antipsychotic-like effects of a test compound.

Protocol:

  • Animals: Male ICR mice are used.

  • Drug Administration:

    • Test compounds (e.g., this compound) or vehicle are administered orally (p.o.).

    • Ketamine (50 mg/kg) is administered intraperitoneally (i.p.) to induce psychosis-like behaviors.[1]

  • Behavioral Assessments: A battery of behavioral tests are conducted to assess different aspects of psychosis:

    • Open Field Test (OFT): To measure locomotor activity and stereotyped behaviors (positive symptoms).[1]

    • Forced Swimming Test (FST): To evaluate depressive-like behavior (negative symptom).[1]

    • Passive Avoidance Test (PAT): To assess cognitive impairment.[1]

    • Social Interaction Test (SIT): To measure social withdrawal (negative symptom).[1]

  • Data Analysis: Behavioral parameters are recorded and analyzed to determine the effect of the test compound on ketamine-induced changes.

TPA-Induced Ear Edema in Mice

Objective: To assess the topical anti-inflammatory activity of a test substance.

Protocol:

  • Animals: Male CD-1 mice are typically used.

  • Induction of Inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA) is dissolved in a suitable solvent (e.g., acetone) and applied topically to the inner and outer surfaces of the mouse ear to induce inflammation.

  • Treatment: The test compound (e.g., an extract containing this compound) is applied topically to the ear before or after TPA application.

  • Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular biopsy is taken from both the treated and untreated ears. The weight of the biopsies is measured, and the difference in weight is calculated to quantify the extent of edema.

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group that received only TPA.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Protocol:

  • Reagents: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is dissolved in methanol to a specific concentration.

  • Procedure:

    • Different concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm). The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[4]

Signaling Pathway Analysis

The pharmacological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on the activities of related coumarin compounds, the NF-κB and MAPK pathways are probable targets for its anti-inflammatory effects, while its CNS effects involve dopaminergic and glutamatergic signaling.

Proposed Anti-inflammatory Signaling

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators. While direct evidence for this compound is pending, a proposed mechanism is illustrated below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK p38 MAPK p38 MAPK Receptor->p38 MAPK ERK1/2 ERK1/2 Receptor->ERK1/2 JNK JNK Receptor->JNK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibition? This compound->p38 MAPK inhibition? This compound->ERK1/2 inhibition? This compound->JNK inhibition? Gene Expression Gene Expression NF-κB_n->Gene Expression Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators

Caption: Proposed anti-inflammatory mechanism of this compound.

CNS-Related Signaling

The antipsychotic-like effects of this compound involve complex interactions with neurotransmitter systems. The diagram below illustrates the interplay between the dopaminergic and glutamatergic pathways and the potential points of modulation by this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Downstream Signaling Downstream Signaling NMDA Receptor->Downstream Signaling D2 Receptor->Downstream Signaling Neuronal Activity Neuronal Activity Downstream Signaling->Neuronal Activity Dimethylfraxetin_Glu This compound Dimethylfraxetin_Glu->NMDA Receptor modulates? Dimethylfraxetin_DA This compound Dimethylfraxetin_DA->D2 Receptor modulates?

Caption: CNS signaling pathways potentially modulated by this compound.

Conclusion

This compound is a promising natural compound with a range of pharmacological properties that warrant further investigation. Its demonstrated effects on the central nervous system, coupled with its likely anti-inflammatory and antioxidant activities, make it a compelling candidate for drug discovery efforts. This technical guide has summarized the current state of knowledge, highlighting both what is known and where further research is needed. Specifically, future studies should focus on obtaining robust quantitative data for its anti-inflammatory and antioxidant effects, elucidating the precise molecular mechanisms and signaling pathways involved, and conducting comprehensive pharmacokinetic and toxicological profiling. Such research will be crucial in unlocking the full therapeutic potential of this compound.

References

Dimethylfraxetin: A Potential Therapeutic Agent in Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dimethylfraxetin (DF), a naturally occurring coumarin, has garnered increasing interest within the scientific community for its potential therapeutic applications in a range of central nervous system (CNS) disorders. Preclinical evidence suggests that this compound exerts neuroprotective effects through multiple mechanisms, including the modulation of key neurotransmitter systems, attenuation of neuroinflammation, and mitigation of oxidative stress. This technical guide provides a comprehensive overview of the current state of research on this compound's role in CNS disorders, with a focus on its therapeutic potential in psychosis. Detailed experimental protocols, quantitative data from key studies, and illustrations of implicated signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Introduction to this compound

This compound (6,7,8-trimethoxycoumarin) is a coumarin compound that has been isolated from various plant species, including Tagetes lucida[1]. Coumarins, a class of benzopyrone compounds, are known for their diverse pharmacological activities, and many have been investigated for their potential in treating CNS disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy[1][2]. This compound itself has demonstrated several biological properties relevant to CNS health, including antioxidant and anxiolytic- and sedative-like activities[1]. Its ability to interact with key neurotransmitter systems, such as the dopaminergic and glutamatergic systems, has positioned it as a molecule of interest for neuropsychiatric conditions[2][3][4].

Role in Psychosis and Schizophrenia-Like Behaviors

The most significant body of research on this compound's role in the CNS is centered on its effects in preclinical models of psychosis. These studies suggest that this compound can modulate the dopaminergic and glutamatergic pathways, which are critically implicated in the pathophysiology of schizophrenia[2][4].

Modulation of the Dopaminergic System

The dopaminergic hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways contributes to the positive symptoms of the disorder[2]. Haloperidol, a typical antipsychotic, acts by blocking dopamine D2 receptors. In preclinical studies, the potentiation of haloperidol-induced catalepsy is used as an indicator of a compound's interaction with the dopaminergic system.

This compound has been shown to enhance the cataleptic effects of haloperidol in mice, suggesting an interaction with the dopaminergic system[2][3][4]. At a dose of 1 mg/kg, it has been observed to have a significant potentiation effect on haloperidol-induced catalepsy[2].

Modulation of the Glutamatergic System

Hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, is also implicated in the positive, negative, and cognitive symptoms of schizophrenia[2]. Ketamine, an NMDA receptor antagonist, is used to induce schizophrenia-like behaviors in animal models[3][4].

This compound has demonstrated the ability to counteract the behavioral effects of ketamine. In mice, it has been shown to block ketamine-induced stereotyped behavior, hyperlocomotion, cognitive impairment, and deficits in social interaction[3][4]. This suggests that this compound may have a therapeutic effect on a wide range of schizophrenia-like symptoms.

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are increasingly recognized as important contributors to the pathology of various CNS disorders[5][6]. This compound, like other coumarins, possesses anti-inflammatory and antioxidant properties that may contribute to its neuroprotective effects[1][2][6].

Extracts of Tagetes lucida, containing this compound, have been shown to exhibit significant anti-inflammatory and antioxidant activity[1][2]. Specifically, in a cuprizone-induced model of experimental encephalomyelitis, treatment with Tagetes lucida extracts containing this compound led to a neuroprotective effect by controlling motor damage and neuroinflammation. This was evidenced by an increase in the expression of anti-inflammatory cytokines IL-4 and IL-10, and a decrease in the pro-inflammatory cytokines IL-1β and TNF-α[5]. These treatments also protected the blood-brain barrier from increased vascular permeability[5].

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound in models of CNS disorders.

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Mice

Treatment GroupDose (mg/kg)ObservationReference
This compound1Significant potentiation of haloperidol's cataleptic effect[2]
This compound5Positive cataleptic state observed from 30 to 90 minutes[1][2]

Table 2: Effect of this compound on Ketamine-Induced Behaviors in Mice

Behavioral TestThis compound Dose (mg/kg)EffectReference
Open Field TestNot specifiedBlocked stereotyped behavior and hyperlocomotion[3][4]
Passive Avoidance TestNot specifiedCounteracted cognitive deterioration[2]
Social Interaction TestNot specifiedBlocked detriment in social interaction[3][4]
Forced Swimming Test1Significant decrease in immobility[1][2]

Key Experimental Protocols

Haloperidol-Induced Catalepsy
  • Objective: To assess the interaction of this compound with the dopaminergic system.

  • Animal Model: ICR mice[2].

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally (i.p.).

    • After a predetermined time, administer haloperidol (0.5 mg/kg, i.p.)[2].

    • At various time points (e.g., 30, 60, 90, 120 minutes) post-haloperidol injection, place the mouse's forepaws on a horizontal bar.

    • Measure the time it takes for the mouse to remove its paws from the bar (catalepsy). A longer duration indicates a stronger cataleptic effect.

  • Data Analysis: Compare the catalepsy duration between the this compound-treated group and the control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test)[2].

Ketamine-Induced Schizophrenia-Like Behaviors
  • Objective: To evaluate the effect of this compound on positive, negative, and cognitive symptoms of psychosis.

  • Animal Model: ICR mice[4].

  • Procedure:

    • Administer this compound or vehicle control.

    • After a specified time, administer ketamine (50 mg/kg, i.p.)[2].

    • Conduct a battery of behavioral tests:

      • Open Field Test (for positive symptoms): Measure locomotor activity and stereotyped behaviors[4].

      • Passive Avoidance Test (for cognitive symptoms): Assess learning and memory[4].

      • Social Interaction Test (for negative symptoms): Quantify the time spent in social interaction[4].

      • Forced Swimming Test (for negative symptoms): Measure the duration of immobility[4].

  • Data Analysis: Compare the performance of the this compound-treated group with the ketamine-only group using relevant statistical analyses for each behavioral test[4].

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound in the CNS appear to be mediated through its interaction with multiple signaling pathways.

Dopaminergic and Glutamatergic Pathway Modulation

As previously discussed, this compound's interaction with the dopaminergic and glutamatergic systems is central to its effects in psychosis models. The potentiation of haloperidol's effects suggests a modulation of D2 receptor signaling, while the reversal of ketamine's effects points to an interaction with NMDA receptor signaling. The precise molecular mechanisms of these interactions require further elucidation.

G cluster_0 Glutamatergic Synapse cluster_1 Dopaminergic Synapse Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R antagonizes Psychosis Psychosis-like Behaviors NMDA_R->Psychosis induces Haloperidol Haloperidol D2_R D2 Receptor Haloperidol->D2_R antagonizes Catalepsy Catalepsy D2_R->Catalepsy induces DF This compound DF->NMDA_R modulates DF->Psychosis blocks DF->D2_R modulates DF->Catalepsy potentiates G cluster_cytokines Cytokine Modulation Neuroinflammation Neuroinflammation Pro_inflammatory Pro-inflammatory Cytokines (IL-1β, TNF-α) Neuroinflammation->Pro_inflammatory increases DF This compound DF->Pro_inflammatory decreases Anti_inflammatory Anti-inflammatory Cytokines (IL-4, IL-10) DF->Anti_inflammatory increases Anti_inflammatory->Neuroinflammation suppresses

References

The Antioxidant and Anti-inflammatory Properties of Dimethylfraxetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylfraxetin (6,7,8-trimethoxycoumarin), a naturally occurring coumarin, has garnered scientific interest for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct quantitative data for the pure compound is still emerging, studies on related coumarins and extracts containing this compound provide a strong foundation for its potential as a modulator of key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities. This compound, a trimethoxylated derivative of coumarin, has been identified in various plant species, including Tagetes lucida[1]. Preliminary studies and research on structurally similar compounds suggest that this compound possesses significant antioxidant and anti-inflammatory properties, making it a promising candidate for further investigation in the context of diseases associated with oxidative stress and inflammation. This guide will synthesize the available data on this compound, detail relevant experimental methodologies, and visualize the key signaling pathways potentially involved in its mechanism of action.

Antioxidant Effects of this compound

The antioxidant activity of coumarins is often attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. While specific IC50 values for pure this compound in standard antioxidant assays are not yet widely published, the antioxidant potential of extracts containing this compound and other related coumarins has been documented[2][3]. The primary mechanisms underlying the antioxidant effects of compounds like this compound are believed to involve the activation of the Nrf2 signaling pathway.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress[4][5]. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS)[6][7]. While direct evidence for this compound is still under investigation, other coumarins like fraxetin have been shown to activate the Nrf2 pathway[5][6][8].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidation of Cysteine Residues DMF This compound (Proposed) DMF->Keap1 Covalent Modification (Proposed) sMaf sMaf Nrf2_n->sMaf Heterodimerization ARE ARE Nrf2_n->ARE Binding sMaf->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Gene Transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Proposed Nrf2 activation pathway by this compound.

Anti-inflammatory Effects of this compound

Chronic inflammation is a key contributor to a wide range of pathologies. This compound has demonstrated anti-inflammatory potential, likely through the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators. Studies on extracts containing this compound and other coumarins have shown inhibitory effects in various in vivo and in vitro models of inflammation[2][9][10]. A key target in inflammation is the NF-κB signaling pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[11][12][13]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes[14]. Several coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway[11][12][13]. One study reported that 6,7,8-trimethoxycoumarin attenuates vincristine-induced peripheral neuropathic pain and reduces levels of the pro-inflammatory cytokine TNF-α[15].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation Proteasome_nfkb Proteasome IkB->Proteasome_nfkb Degradation NFkB NF-κB (p65/p50) NFkB->IkB Binding NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation DMF_nfkb This compound (Proposed) DMF_nfkb->IKK Inhibition (Proposed) DMF_nfkb->NFkB Inhibition of Translocation (Proposed) DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes Gene Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Proposed NF-κB inhibition pathway by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory effects of this compound and related compounds. It is important to note that much of the existing data is from studies on plant extracts, and further research is needed to determine the specific activity of the isolated this compound.

Table 1: Antioxidant Activity

Compound/ExtractAssayIC50/EC50 ValueReference
Coumarin-hydroxytyrosol conjugateDPPH26.58 µM[16]
Coumarin-hydroxytyrosol conjugateABTS30.31 µM[16]
7,8-dihydroxycoumarin derivativeDPPH64.27 µM[17]
Gossypium herbaceam extractDPPH13.28 µg/mL[18]
Gossypium herbaceam extractABTS1.12 µg/mL[18]

Table 2: Anti-inflammatory Activity

Compound/ExtractModel/AssayEffectQuantitative DataReference
6,7,8-TrimethoxycoumarinVincristine-induced neuropathic painReduction of pro-inflammatory cytokineReduced TNF-α levels[15]
6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-onesCarrageenan-induced paw edemaInhibition of edemaUp to 44.05% inhibition[9]
7,8-dimethoxycoumarinTNF-α-treated HaCaT cellsInhibition of pro-inflammatory cytokines/chemokinesDose-dependent inhibition of IL-6 and IL-8[12]
6-MethylcoumarinLPS-stimulated RAW 264.7 cellsInhibition of NO and PGE2 productionDose-dependent reduction[11]
Extracts of Tagetes lucida (containing this compound)TPA-induced ear edemaInhibition of inflammation75.9% - 92.7% inhibition[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key in vitro and in vivo assays used to evaluate the antioxidant and anti-inflammatory properties of compounds like this compound.

In Vitro Antioxidant Assays

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare DPPH solution (e.g., 0.1 mM in methanol) DPPH_2 Mix this compound (various conc.) with DPPH solution DPPH_1->DPPH_2 DPPH_3 Incubate in the dark (e.g., 30 min at RT) DPPH_2->DPPH_3 DPPH_4 Measure absorbance (e.g., at 517 nm) DPPH_3->DPPH_4 DPPH_5 Calculate % inhibition and IC50 value DPPH_4->DPPH_5 ABTS_1 Generate ABTS radical cation (ABTS + potassium persulfate) ABTS_2 Mix this compound (various conc.) with ABTS solution ABTS_1->ABTS_2 ABTS_3 Incubate (e.g., 6 min at RT) ABTS_2->ABTS_3 ABTS_4 Measure absorbance (e.g., at 734 nm) ABTS_3->ABTS_4 ABTS_5 Calculate % inhibition and IC50 value ABTS_4->ABTS_5

Workflow for in vitro antioxidant assays.
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of different concentrations of the sample solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.7 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, prepare serial dilutions of this compound.

  • Reaction: A small volume of the sample is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

In Vitro Anti-inflammatory Assay

Anti_inflammatory_Assay_Workflow cluster_LPS LPS-induced Inflammation in RAW 264.7 Cells LPS_1 Culture RAW 264.7 macrophage cells LPS_2 Pre-treat cells with This compound (various conc.) LPS_1->LPS_2 LPS_3 Stimulate with LPS (e.g., 1 µg/mL) LPS_2->LPS_3 LPS_4 Incubate (e.g., 24 hours) LPS_3->LPS_4 LPS_5 Measure NO production (Griess assay) and cytokine levels (ELISA) LPS_4->LPS_5 LPS_6 Analyze protein expression (Western Blot) LPS_4->LPS_6

Workflow for in vitro anti-inflammatory assay.
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well or 6-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium. A control group without LPS stimulation and a group with LPS stimulation but without the test compound are included.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Protein Expression: The expression levels of key proteins in the inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκB-α, and nuclear NF-κB) can be analyzed by Western blotting.

In Vivo Anti-inflammatory Assay

In_Vivo_Assay_Workflow cluster_Carrageenan Carrageenan-Induced Paw Edema Carr_1 Administer this compound or vehicle to rodents Carr_2 Inject carrageenan into the hind paw Carr_1->Carr_2 Carr_3 Measure paw volume at different time points Carr_2->Carr_3 Carr_4 Calculate percentage inhibition of edema Carr_3->Carr_4

Workflow for in vivo anti-inflammatory assay.
  • Animal Model: Typically, rats or mice are used for this model.

  • Treatment: The animals are divided into groups and orally or intraperitoneally administered with this compound at different doses, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Inflammation: After a specific period post-treatment (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group using the formula: % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antioxidant and anti-inflammatory agents. The existing body of research on related coumarin compounds strongly suggests that its mechanism of action likely involves the modulation of the Nrf2 and NF-κB signaling pathways. However, to fully elucidate its therapeutic potential, further research is imperative. Specifically, future studies should focus on:

  • Quantitative analysis of pure this compound: Determining the IC50 values of the isolated compound in various antioxidant and anti-inflammatory assays.

  • Direct mechanistic studies: Investigating the direct interaction of this compound with key proteins in the Nrf2 and NF-κB pathways.

  • In vivo efficacy: Conducting comprehensive in vivo studies in relevant disease models to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases.

References

The Biosynthesis of Dimethylfraxetin (Scoparone) in Tagetes lucida: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tagetes lucida Cav., commonly known as Mexican tarragon, is a perennial plant of the Asteraceae family with a rich history in traditional medicine for treating a variety of ailments, including those related to the central nervous system and inflammatory conditions.[1][2] The therapeutic potential of this plant is attributed to its diverse phytochemical profile, which includes a significant concentration of coumarins. Among these, dimethylfraxetin, identified as scoparone (6,7-dimethoxycoumarin), is a prominent bioactive compound with demonstrated anti-inflammatory, neuroprotective, and immunomodulatory properties.[1][2][3]

Understanding the biosynthetic pathway of scoparone in Tagetes lucida is crucial for metabolic engineering efforts aimed at enhancing its production, as well as for synthesizing novel derivatives with improved pharmacological activities. While the specific enzymes native to T. lucida have yet to be fully characterized, a comprehensive putative pathway can be constructed based on extensive research into coumarin biosynthesis in other plant species, particularly within the Asteraceae family.

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of scoparone in Tagetes lucida, detailed experimental protocols for pathway elucidation, and a summary of the current quantitative data available for coumarins in this species.

Putative Biosynthesis Pathway of this compound (Scoparone)

The biosynthesis of scoparone originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway can be divided into two main stages: the formation of the core coumarin structure (scopoletin) and the subsequent final methylation to yield scoparone.

Stage 1: Formation of the Scopoletin Core
  • Phenylpropanoid Pathway Initiation : The pathway begins with the deamination of L-phenylalanine to cinnamic acid , a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid . This is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA .

  • Formation of Feruloyl-CoA : The intermediate p-coumaroyl-CoA is hydroxylated at the C3 position by p-coumarate 3-hydroxylase (C3H) to yield caffeoyl-CoA. A subsequent methylation step, catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT) using S-adenosyl methionine (SAM) as a methyl donor, produces feruloyl-CoA .

  • Ortho-hydroxylation and Lactonization to Scopoletin : This is a critical step in the formation of the coumarin ring. Feruloyl-CoA 6'-hydroxylase (F6'H) , another cytochrome P450 enzyme, introduces a hydroxyl group at the ortho position to the acyl chain of feruloyl-CoA. This 6'-hydroxyferuloyl-CoA intermediate is unstable and undergoes a spontaneous or enzyme-assisted trans-cis isomerization of the side chain, followed by lactonization to form the coumarin ring. Recent studies have identified a coumarin synthase (COSY) that enhances the efficiency of this cyclization, leading to the formation of scopoletin (7-hydroxy-6-methoxycoumarin).[4][5][6]

Stage 2: Final Methylation to Scoparone
  • O-Methylation of Scopoletin : The final step in the biosynthesis of scoparone is the methylation of the hydroxyl group at the C7 position of scopoletin. This reaction is catalyzed by a specific O-methyltransferase (OMT) , which utilizes S-adenosyl methionine (SAM) as the methyl donor.[5] Research in Artemisia capillaris has identified a novel OMT (AcOMT1) that efficiently catalyzes this conversion of scopoletin to scoparone (6,7-dimethoxycoumarin).[5] It is highly probable that a homologous OMT performs this function in Tagetes lucida.

The following diagram illustrates the putative biosynthetic pathway.

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_coumarin_core Coumarin Core Formation cluster_final_step Final Methylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT (+SAM) Scopoletin Scopoletin Feruloyl-CoA->Scopoletin F6'H, COSY Scoparone (this compound) Scoparone (this compound) Scopoletin->Scoparone (this compound) OMT (+SAM) Experimental Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation RNA_Seq Transcriptome Sequencing (T. lucida tissues) Bioinformatics Bioinformatic Analysis (Annotation, Phylogenetics) RNA_Seq->Bioinformatics Candidate_Gene Candidate OMT Gene Bioinformatics->Candidate_Gene Cloning Cloning into Expression Vector Candidate_Gene->Cloning Expression Heterologous Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Assay In Vitro Enzyme Assay (Substrate: Scopoletin) Purification->Assay Analysis Product Analysis (HPLC / LC-MS) Assay->Analysis Result Scoparone Detected Analysis->Result

References

An In-depth Technical Guide to Dimethylfraxetin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Dimethylfraxetin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological effects, with a focus on its anti-inflammatory and neuroactive potentials. Detailed experimental protocols from key studies are presented, and its proposed mechanism of action is visualized through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Chemical Identity and Structure

This compound is a trimethoxy-substituted derivative of coumarin, a benzopyran-2-one. It is also known as Fraxetin dimethyl ether.[1] The core structure consists of a benzene ring fused to an α-pyrone ring, with three methoxy groups attached to the benzene moiety at positions 6, 7, and 8.

Table 1: Chemical Identifiers of this compound

Identifier Value Reference
IUPAC Name 6,7,8-trimethoxychromen-2-one [2]
Synonyms Fraxetin dimethyl ether, 6,7,8-Trimethoxycoumarin [1]
CAS Number 6035-49-0 [1][2][3][4]
Molecular Formula C₁₂H₁₂O₅ [1][2]
Molecular Weight 236.22 g/mol [2]
Canonical SMILES COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC [1]

| InChI Key | RAYQKHLZHPFYEJ-UHFFFAOYSA-N |[1] |

Physicochemical Properties

This compound is a solid compound with defined physical and chemical characteristics that are crucial for its handling, formulation, and application in research settings.[1]

Table 2: Physicochemical Properties of this compound

Property Value Reference
Physical State Solid [1]
Melting Point 104-105°C
Boiling Point 338.68°C (estimated)
Solubility Soluble in DMSO (≥73.1 mg/mL) [1]
UV Absorption (λmax) 227 nm; 228.6, 294.7, 338.6 nm [1][5]

| Storage & Stability | Stable for ≥ 4 years. Stock solutions are stable for 6 months at -80°C and 1 month at -20°C. |[1][6] |

Pharmacological Properties and Biological Activity

This compound has been identified in various plants, including Tagetes lucida, and is recognized for its biological activities.[1][5]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties. In a key study, it was shown to reduce auricular edema induced by phorbol 12-myristate 13-acetate (TPA) in mice when administered at a dose of 1 mg/ear.[1]

Neuropharmacological Effects

Recent studies have explored the effects of this compound on the central nervous system, particularly in models of psychosis.[5][7] Research indicates that it can interact with both dopaminergic and glutamatergic neurotransmission systems.[5] Specifically, it has been shown to potentiate the cataleptic effects of the D2 receptor antagonist haloperidol and block psychosis-like behaviors induced by the NMDA receptor antagonist ketamine.[5][7][8] This suggests a potential role as a modulator of these key neurotransmitter systems.

G cluster_0 Proposed Neuromodulatory Action of this compound Ketamine Ketamine NMDAR NMDA Receptor Ketamine->NMDAR blocks Psychosis Psychosis-like Behaviors NMDAR->Psychosis inhibition leads to DF This compound DF->NMDAR blocks effect of Ketamine at receptor D2R Dopamine D2 Receptor DF->D2R modulates/ potentiates effect Haloperidol Haloperidol Haloperidol->D2R blocks Catalepsy Potentiated Catalepsy D2R->Catalepsy inhibition leads to

Caption: Proposed interaction of this compound with glutamatergic and dopaminergic pathways.

Experimental Protocols

The following section details the methodologies from a key study investigating the neuropharmacological effects of this compound.

Study of Haloperidol-Induced Catalepsy
  • Objective: To evaluate the effect of this compound on catalepsy induced by the antipsychotic drug haloperidol.[5][7]

  • Animal Model: ICR mice.[5]

  • Methodology:

    • Animals were administered this compound (1 mg/kg).[5]

    • After a set period, haloperidol (0.5 mg/kg, i.p.) was administered to induce catalepsy.[7]

    • Catalepsy was measured using the Bar Test, where the time a mouse remained in a forced, immobile posture was recorded.[7]

    • Measurements were taken at multiple time points (e.g., 30, 60, 90 minutes) post-haloperidol injection.[5]

  • Results: this compound was found to potentiate the cataleptic effect induced by haloperidol.[5][7]

Study of Ketamine-Induced Psychosis-like Behaviors
  • Objective: To assess the ability of this compound to counteract behavioral abnormalities induced by the glutamatergic antagonist ketamine.[5][8]

  • Animal Model: ICR mice.[5]

  • Methodology:

    • A single dose of ketamine (50 mg/kg) was administered to induce schizophrenia-like symptoms, including hyperlocomotion, stereotyped behaviors, and cognitive deficits.[5][9]

    • The effects of this compound were evaluated across a battery of behavioral tests:

      • Open Field Test (OFT): To measure locomotor activity and stereotyped behaviors (e.g., total crossings, rearing, grooming).[5]

      • Passive Avoidance Test (PAT): To assess fear-based memory and cognitive function.[5][9]

      • Social Interaction Test (SIT): To evaluate social behavior deficits.[5]

  • Results: this compound significantly blocked the effects of ketamine, reducing hyperlocomotion and stereotyped behaviors and counteracting cognitive impairment.[5]

G cluster_workflow Experimental Workflow for Neuropharmacological Assessment cluster_catalepsy Catalepsy Model cluster_psychosis Psychosis Model start Select ICR Mice grouping Divide into Control and Treatment Groups start->grouping admin_df_cat Administer This compound (1 mg/kg) grouping->admin_df_cat admin_df_psy Administer This compound grouping->admin_df_psy admin_hal Administer Haloperidol (0.5 mg/kg) admin_df_cat->admin_hal bar_test Perform Bar Test (30, 60, 90 min) admin_hal->bar_test analysis Data Collection & Statistical Analysis bar_test->analysis admin_ket Administer Ketamine (50 mg/kg) admin_df_psy->admin_ket behavioral_tests Behavioral Assays: - Open Field Test - Passive Avoidance Test - Social Interaction Test admin_ket->behavioral_tests behavioral_tests->analysis

Caption: Workflow for assessing the neuropharmacological effects of this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and significant neuroactive properties. Its ability to modulate dopaminergic and glutamatergic systems highlights its potential as a lead compound for the development of novel therapeutics targeting central nervous system disorders. The detailed chemical, physical, and pharmacological data presented in this guide provide a solid foundation for future research and development efforts. Further investigation is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

An In-depth Technical Guide to Dimethylfraxetin (CAS 6035-49-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylfraxetin, with the CAS number 6035-49-0, is a naturally occurring coumarin derivative that has garnered significant interest in the scientific community. Also known as 6,7,8-trimethoxycoumarin, this compound exhibits a wide spectrum of biological activities, including potent carbonic anhydrase inhibition, anti-inflammatory, antimicrobial, anticancer, and immunomodulatory effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of its known signaling pathways and experimental workflows to support further research and drug development efforts.

Chemical and Physical Properties

This compound is a white crystalline solid soluble in organic solvents such as methanol, ethanol, and DMSO.[1] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 6035-49-0[2]
Molecular Formula C₁₂H₁₂O₅[2]
Molecular Weight 236.22 g/mol [2]
IUPAC Name 6,7,8-trimethoxychromen-2-one[2]
Synonyms 6,7,8-Trimethoxycoumarin, Fraxetin dimethyl ether[2]
Appearance White to yellow crystalline powder[1]
Solubility Soluble in DMSO, methanol, ethanol[1]
Melting Point 104-105 °C[1]

Biological Activities and Mechanism of Action

This compound has been shown to possess a range of pharmacological activities, making it a promising candidate for further investigation in various therapeutic areas.

Carbonic Anhydrase Inhibition

This compound is a potent inhibitor of carbonic anhydrase (CA), with a reported inhibition constant (Ki) of 0.0097 μM.[1] This potent inhibitory activity against CA I makes it one of the most powerful natural product coumarins identified for this enzyme family.[1]

Anti-inflammatory Activity
Anticancer Activity

While direct IC50 values for this compound against many cancer cell lines are still under investigation, the related compound fraxetin has demonstrated cytotoxic effects against various human melanoma cell lines, with IC50 values ranging from 32.42 to 73.16 µM.[3] The potential anticancer mechanism of coumarins often involves the induction of apoptosis.

Antimicrobial Activity

This compound has reported bactericidal effects.[1] However, specific Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal strains are not yet widely published. The general mechanism for antimicrobial coumarins can involve the disruption of microbial cell membranes.

Immunomodulatory and Neuroprotective Effects

Studies on dimethyl fumarate (DMF), a structurally related compound, suggest that the immunomodulatory effects of such molecules are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] This pathway is a key regulator of cellular antioxidant responses. Furthermore, this compound has been shown to interact with dopaminergic and glutamatergic systems in the central nervous system, suggesting potential neuroprotective roles.[5][6]

Key Signaling Pathways

The biological activities of this compound are underpinned by its interaction with several crucial cellular signaling pathways.

Nrf2 Activation Pathway

This compound is proposed to activate the Nrf2 pathway, a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

Nrf2_Activation_Pathway cluster_nucleus Nuclear Events DMF This compound Keap1_Nrf2 Keap1-Nrf2 Complex DMF->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE Genes Antioxidant & Cytoprotective Genes ARE->Genes transcription

Caption: Nrf2 Activation Pathway by this compound.

NF-κB Inhibition Pathway

This compound is also suggested to inhibit the NF-κB signaling pathway, a central regulator of inflammation. Pro-inflammatory stimuli typically lead to the degradation of IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of inflammatory genes. This compound may interfere with this cascade, thereby reducing the inflammatory response.

NFkB_Inhibition_Pathway cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylation NFkB NF-κB IkB_NFkB->NFkB IκB degradation & NF-κB release Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes transcription DMF This compound DMF->IKK inhibition

Caption: NF-κB Inhibition Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for this compound (6,7,8-trimethoxycoumarin) is not widely available in the searched literature. However, general methods for the synthesis of polyoxygenated coumarins often involve the Pechmann condensation or Perkin reaction, followed by methylation of hydroxyl groups.

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of this compound.[5]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with a small percentage of an acidifier like trifluoroacetic acid (TFA) is common. For example, a gradient from 10% to 100% acetonitrile over 30 minutes.[5]

  • Detection: UV detection at wavelengths around 220 nm and 330 nm is suitable for coumarins.[5]

  • Sample Preparation: The crude product should be dissolved in a suitable solvent (e.g., DMSO or methanol) and filtered through a 0.22 µm syringe filter before injection.

HPLC_Purification_Workflow Crude Crude This compound Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Pure Pure This compound Collect->Pure

Caption: HPLC Purification Workflow for this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol is adapted from established methods for measuring CA activity.[3][7]

  • Reagents and Buffers:

    • HEPES buffer (25 mM, pH 7.5)

    • Purified human carbonic anhydrase isoenzyme (e.g., hCA I)

    • This compound stock solution in DMSO

    • CO₂-saturated water (substrate)

    • pH indicator (e.g., p-nitrophenol)

  • Instrumentation:

    • Stopped-flow spectrophotometer

  • Procedure:

    • Equilibrate the stopped-flow instrument to 25 °C.

    • Prepare a series of dilutions of this compound in HEPES buffer.

    • In one syringe of the stopped-flow apparatus, load the enzyme solution (containing a fixed concentration of hCA I and the pH indicator) pre-incubated with varying concentrations of this compound (or DMSO for control).

    • In the second syringe, load the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol) as the pH decreases due to the formation of carbonic acid.

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration. The Ki can be calculated using the Cheng-Prusoff equation if the Km of the enzyme for the substrate is known.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis by flow cytometry.

  • Cell Culture and Treatment:

    • Seed the target cancer cells (e.g., MCF-7 or A549) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO).

  • Staining:

    • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor.[7]

  • Cell Line and Transfection:

    • Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid can be used for normalization.

  • Treatment:

    • Seed the transfected cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for a defined period.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α). Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in NF-κB activity in response to the stimulus and the inhibitory effect of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Carbonic Anhydrase Inhibition

CompoundIsozymeKi (µM)Reference
This compoundCA I0.0097[1]

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)Reference
FraxetinFM55P (Melanoma)32.42 ± 4.21[3]
FraxetinFM55M2 (Melanoma)46.04 ± 4.17[3]
FraxetinA375 (Melanoma)44.03 ± 12.02[3]
FraxetinSK-MEL 28 (Melanoma)73.16 ± 7.38[3]
This compoundMCF-7 (Breast)Data not available
This compoundA549 (Lung)Data not available

Table 3: Antimicrobial Activity (MIC Values)

CompoundMicroorganismMIC (µg/mL)Reference
This compoundEscherichia coliData not available
This compoundStaphylococcus aureusData not available

Table 4: Anti-inflammatory Activity

CompoundAssayIC50 (µM) / EffectReference
This compoundCOX-2 InhibitionData not available
This compoundTNF-α ProductionData not available
This compoundIL-6 ProductionData not available
This compoundIL-1β ProductionData not available

Conclusion and Future Directions

This compound (CAS 6035-49-0) is a multifaceted natural compound with significant therapeutic potential. Its potent inhibition of carbonic anhydrase, coupled with its anti-inflammatory, potential anticancer, and immunomodulatory properties, makes it a compelling subject for further research. This technical guide has consolidated the current knowledge on this compound, providing a foundation for future studies.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Quantitative Biological Evaluation: A systematic evaluation of its IC50 values against a broad panel of cancer cell lines and MIC values against various microbial pathogens is crucial.

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory, anticancer, and immunomodulatory effects will be essential.

  • Pharmacokinetic and In Vivo Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies and in vivo efficacy studies in relevant animal models are necessary to assess its drug-like properties and therapeutic potential.

  • Synthetic Optimization: The development of efficient and scalable synthetic routes will be vital for producing sufficient quantities for preclinical and clinical studies. Structure-activity relationship (SAR) studies could also lead to the design of more potent and selective analogs.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential clinical application.

References

Unveiling the Therapeutic Promise of 6,7,8-Trimethoxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7,8-Trimethoxycoumarin, also known as dimethylfraxetin, is a naturally derived methoxylated coumarin that has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into its potential therapeutic applications, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Potential Therapeutic Applications

Current research indicates that 6,7,8-trimethoxycoumarin exhibits a range of biological activities, suggesting its potential utility in several therapeutic areas. These include potent enzyme inhibition, gastroprotection, and promising anticancer and antiviral effects.

Carbonic Anhydrase Inhibition

6,7,8-Trimethoxycoumarin has been identified as a potent inhibitor of carbonic anhydrase (CA), an enzyme family involved in numerous physiological processes, including pH regulation and fluid balance.[1][2] Its inhibitory activity against specific CA isozymes suggests its potential in conditions where aberrant CA activity is implicated.

Gastroprotective Effects

Studies have demonstrated the significant gastroprotective properties of 6,7,8-trimethoxycoumarin. It has shown efficacy in animal models of gastric ulcers, suggesting its potential as a therapeutic agent for managing gastric mucosal injury.[1][3] A key mechanism underlying this effect is the enhancement of gastric mucus secretion.[1] Furthermore, toxicological assessments have indicated its low acute oral toxicity and minimal interference with major drug-metabolizing enzymes like CYP3A4 and CYP2C9.[1][3]

Antitumor Activity

In the realm of oncology, 6,7,8-trimethoxycoumarin has displayed promising antitumor activity. In vitro studies on hepatocellular carcinoma cell lines have shown that it can induce apoptosis, a form of programmed cell death, by modulating key proteins in the apoptotic cascade.[2]

Anti-HIV Potential

Preliminary research has highlighted the potential of 6,7,8-trimethoxycoumarin as an anti-HIV agent. It has demonstrated the ability to inhibit the replication of the human immunodeficiency virus (HIV) in cell-based assays.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency and efficacy of 6,7,8-trimethoxycoumarin in different biological assays.

Target/Activity Parameter Value Reference
Carbonic Anhydrase IKi0.0097 µM[1][2]
HIV-1 ReplicationEC500.933 µM[4]
Antitumor (Hepatocellular Carcinoma)Concentration for Apoptosis Induction20 µM[2]
Gastroprotective Effect Parameter Observation Reference
Gastric Mucus ContentSignificantly increased compared to ulcer control[1]
Acute Oral Toxicity (Mice)Low[1][3]
Cytochrome P450 (CYP3A4 & CYP2C9)Minimal changes in activity[1][3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.

  • Instrumentation : Applied Photophysics Stopped-Flow Instrument.

  • Principle : The initial rates of the CA-catalyzed CO₂ hydration reaction are monitored for a short duration (10–100 seconds).

  • Procedure :

    • Prepare stock solutions of 6,7,8-trimethoxycoumarin (10 mM) and dilute to the desired concentrations (down to 0.01 nM) using distilled-deionized water.

    • Pre-incubate the enzyme and inhibitor solutions together for 6 hours at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • The concentration of the substrate, CO₂, is varied (typically 1.7 to 17 mM) to determine the inhibition constants.

    • For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.

    • The uncatalyzed reaction rate is subtracted from the total observed rate to obtain the enzyme-catalyzed rate.

    • Inhibition constants (Ki) are calculated using non-linear least-squares methods.

Gastroprotective Activity Assessment in Rodent Models

This model is used to evaluate the cytoprotective effects of a compound against acute gastric lesions.

  • Animal Model : Male Sprague-Dawley rats.

  • Procedure :

    • Fast the rats for 24 hours prior to the experiment, with free access to water.

    • Administer 6,7,8-trimethoxycoumarin orally at the desired dose (e.g., 20 mg/kg body weight).

    • After 30-60 minutes, induce gastric ulcers by oral administration of 1 mL of a solution containing 150 mM HCl in 60% ethanol.

    • One hour after ulcer induction, euthanize the animals.

    • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

    • The ulcer index can be calculated based on the number and severity of the lesions.

This model assesses the protective effect against NSAID-induced gastric damage.

  • Animal Model : Male Sprague-Dawley rats.

  • Procedure :

    • Fast the rats for 24 hours with free access to water.

    • Administer 6,7,8-trimethoxycoumarin orally at the desired dose.

    • Induce gastric ulcers by oral administration of indomethacin (e.g., 25-30 mg/kg body weight).

    • After 4-6 hours, euthanize the animals.

    • Excise and examine the stomachs for ulcers as described in the HCl/ethanol model.

This protocol quantifies the amount of adherent gastric mucus.

  • Procedure :

    • Following the ulcer induction protocol, gently scrape the gastric mucosa of the excised stomachs.

    • The collected mucus is weighed.

    • The mucus can be further analyzed for glycoprotein content using methods such as the Alcian blue staining technique, where the amount of dye complexed with the mucus is proportional to the mucus content.

In Vitro Antitumor Activity Assays

This colorimetric assay determines the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure :

    • Seed hepatocellular carcinoma cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of 6,7,8-trimethoxycoumarin (e.g., 20 µM) and incubate for a specified period (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

This technique is used to detect the cleavage of key apoptotic proteins.

  • Procedure :

    • Treat hepatocellular carcinoma cells with 6,7,8-trimethoxycoumarin (e.g., 20 µM) for 24 hours.

    • Harvest the cells, wash with PBS, and lyse them in a suitable buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against pro-caspase-7, cleaved caspase-7, and PARP.

    • After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. The appearance of cleaved forms of caspase-7 and PARP indicates the induction of apoptosis.

In Vitro Anti-HIV Replication Assay

This assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.

  • Cell Line : MT-4 cells, a human T-cell line highly permissive to HIV-1 replication.

  • Procedure :

    • Infect MT-4 cells with a known amount of HIV-1.

    • Immediately after infection, add various concentrations of 6,7,8-trimethoxycoumarin to the cell cultures.

    • Culture the cells for a period of 4-5 days.

    • Monitor viral replication by measuring a viral marker in the culture supernatant, such as reverse transcriptase (RT) activity or p24 antigen levels.

    • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is then calculated.

Cytochrome P450 Inhibition Assay (Luciferin-Based Assay)

This high-throughput assay determines the inhibitory effect of a compound on specific CYP450 isoforms.

  • Principle : A luminogenic CYP substrate (a luciferin derivative) is converted by the CYP enzyme into luciferin, which then reacts with luciferase to produce light. An inhibitor will reduce the amount of light produced.

  • Procedure :

    • In a multi-well plate, combine the recombinant human CYP enzyme (e.g., CYP3A4 or CYP2C9), a luciferin-based substrate, and an NADPH regeneration system.

    • Add various concentrations of 6,7,8-trimethoxycoumarin.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

    • Add a luciferin detection reagent to stop the CYP reaction and initiate the luminescent signal.

    • Measure the luminescence using a luminometer. The percentage of inhibition is calculated relative to a vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and experimental processes related to the therapeutic activities of 6,7,8-trimethoxycoumarin.

Antitumor_Apoptotic_Pathway cluster_apoptosis Apoptotic Cascade 6,7,8-Trimethoxycoumarin 6,7,8-Trimethoxycoumarin Hepatocellular_Carcinoma_Cell Hepatocellular_Carcinoma_Cell 6,7,8-Trimethoxycoumarin->Hepatocellular_Carcinoma_Cell Enters Pro-caspase-7 Pro-caspase-7 Cleaved_caspase-7 Cleaved_caspase-7 Pro-caspase-7->Cleaved_caspase-7 Activation PARP PARP Cleaved_caspase-7->PARP Cleaves Cleaved_PARP Cleaved_PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Proposed apoptotic pathway of 6,7,8-trimethoxycoumarin in cancer cells.

Gastroprotective_Mechanism 6,7,8-Trimethoxycoumarin 6,7,8-Trimethoxycoumarin Gastric_Mucosal_Cells Gastric_Mucosal_Cells 6,7,8-Trimethoxycoumarin->Gastric_Mucosal_Cells Acts on Mucus_Secretion Mucus_Secretion Gastric_Mucosal_Cells->Mucus_Secretion Increases Strengthened_Mucosal_Barrier Strengthened_Mucosal_Barrier Mucus_Secretion->Strengthened_Mucosal_Barrier Gastric_Protection Gastric_Protection Strengthened_Mucosal_Barrier->Gastric_Protection

Caption: Mechanism of gastroprotection by 6,7,8-trimethoxycoumarin.

Western_Blot_Workflow node_style node_style start Cell Treatment with 6,7,8-Trimethoxycoumarin lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-caspase-7, anti-PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Analysis of Protein Cleavage detection->end

Caption: Experimental workflow for Western Blot analysis of apoptosis markers.

Gastric_Ulcer_Model_Workflow node_style node_style start Animal Fasting (24h) treatment Oral Administration of 6,7,8-Trimethoxycoumarin start->treatment induction Ulcer Induction (HCl/Ethanol or Indomethacin) treatment->induction euthanasia Euthanasia induction->euthanasia stomach_exc Stomach Excision & Examination euthanasia->stomach_exc end Ulcer Index Calculation stomach_exc->end

Caption: Workflow for the in vivo rodent gastric ulcer model.

Conclusion and Future Directions

6,7,8-Trimethoxycoumarin has emerged as a promising natural compound with multifaceted therapeutic potential. Its potent carbonic anhydrase inhibition, significant gastroprotective effects with a favorable safety profile, and encouraging antitumor and anti-HIV activities warrant further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research.

Future studies should focus on elucidating the precise molecular targets and signaling pathways involved in its various biological effects. In vivo efficacy studies in relevant disease models are crucial to translate these preclinical findings into potential clinical applications. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of even more potent and selective analogs, paving the way for the development of novel therapeutics based on the 6,7,8-trimethoxycoumarin scaffold.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Dimethylfraxetin from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylfraxetin (6,7,8-trimethoxycoumarin) is a naturally occurring coumarin that has garnered significant interest within the scientific community due to its potential therapeutic properties. Exhibiting antioxidant, anti-inflammatory, and neuroprotective activities, this compound presents a promising lead compound for drug discovery and development.[1][2] This document provides detailed application notes and protocols for the efficient isolation and purification of this compound from plant sources, particularly Tagetes lucida (Mexican tarragon), a known rich source of this compound. The methodologies outlined herein are intended to guide researchers in obtaining high-purity this compound for further pharmacological investigation.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound and related coumarins.

Table 1: Concentration of this compound in Tagetes lucida Extract

Plant MaterialExtraction SolventConcentration of this compound (mg/g of extract)Analytical Method
Tagetes lucida (aerial parts)Ethyl Acetate253HPLC[1]

Table 2: Purity of Related Coumarins Isolated from Cortex fraxinus using High-Speed Counter-Current Chromatography (HSCCC)

CompoundPurity (%)
Fraxin97.6
Aesculin99.5
Fraxetin97.2
Aesculetin98.7

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of this compound from plant material.

Protocol 1: Extraction of this compound from Tagetes lucida

This protocol describes a sequential extraction method to obtain an ethyl acetate extract enriched with this compound.

1. Plant Material Preparation:

  • Collect the aerial parts of Tagetes lucida.

  • Dry the plant material in a dark, ventilated area at room temperature for approximately two weeks.

  • Grind the dried material into a coarse powder (4-6 mm particle size).

2. Sequential Solvent Extraction:

  • Place the ground plant material (e.g., 4 kg) in a large glass flask.

  • Add n-hexane to the flask to completely submerge the plant material and allow it to macerate for 24 hours. This step is performed in triplicate to remove nonpolar compounds.

  • Filter the n-hexane extract and concentrate it under reduced pressure using a rotary evaporator at 40°C. This is the hexane extract (TlHex).

  • Dry the residual plant material.

  • Submerge the dried plant residue in ethyl acetate and macerate for 24 hours.

  • Filter the ethyl acetate extract and concentrate it under reduced pressure at 40°C to obtain the ethyl acetate extract (TlEA), which is enriched in this compound.

  • The remaining plant material can be further extracted with methanol (TlMet) and water (TlAq) if other compounds are of interest.

Protocol 2: Isolation of this compound by Silica Gel Column Chromatography

This protocol details the purification of this compound from the ethyl acetate extract using normal-phase column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Prepare a slurry of silica gel 60 (230-400 mesh) in a non-polar solvent (e.g., n-hexane).

  • Pour the slurry into the column and allow the silica gel to pack evenly. Gently tap the column to remove any air bubbles.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

2. Sample Preparation and Loading:

  • Dissolve the dried ethyl acetate extract (TlEA) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column.

3. Gradient Elution:

  • Begin elution with a non-polar mobile phase, such as 100% n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 10% to 100% ethyl acetate in n-hexane.

  • Collect fractions of a consistent volume (e.g., 20 mL).

4. Fraction Analysis:

  • Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm).

  • Combine the fractions that contain the pure compound of interest (this compound).

5. Final Purification and Identification:

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC analysis, a Supelcosil™ LC-F column (4.6 mm × 250 mm, 5 µm) with a mobile phase of trifluoroacetic acid-water (0.5%, v/v) and acetonitrile can be used. This compound typically shows a retention time of around 12.64 minutes with UV absorption maxima at approximately 228.6, 294.7, and 338.6 nm.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from plant material.

G cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Dried & Ground Plant Material hexane_extraction Maceration with n-Hexane plant_material->hexane_extraction Defatting ethyl_acetate_extraction Maceration with Ethyl Acetate hexane_extraction->ethyl_acetate_extraction Residue concentrated_extract Concentrated Ethyl Acetate Extract ethyl_acetate_extraction->concentrated_extract Filtration & Concentration column_chromatography Silica Gel Column Chromatography concentrated_extract->column_chromatography Loading fraction_collection Fraction Collection column_chromatography->fraction_collection Gradient Elution tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitoring pure_this compound Pure this compound fraction_collection->pure_this compound Solvent Evaporation tlc_analysis->fraction_collection Pooling of Pure Fractions hplc_ms_nmr HPLC, MS, NMR Analysis pure_this compound->hplc_ms_nmr Characterization

Caption: Workflow for this compound Isolation.

Proposed Signaling Pathway

Based on the known anti-inflammatory and antioxidant properties of this compound and the mechanism of the structurally related compound Dimethyl fumarate, a proposed signaling pathway is illustrated below. This compound may exert its effects by activating the Nrf2 pathway, which leads to the transcription of antioxidant enzymes, and by inhibiting the pro-inflammatory NF-κB pathway.[2][3]

References

Application Note: Quantification of Dimethylfraxetin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides a detailed protocol for the quantitative analysis of dimethylfraxetin, a naturally occurring coumarin with significant pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] The method utilizes Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array detection (RP-HPLC-PDA), ensuring high sensitivity, specificity, and reproducibility. Detailed procedures for sample preparation, instrument setup, and method validation are outlined to facilitate accurate quantification of this compound in various matrices, such as plant extracts.

Introduction

This compound (6,7,8-trimethoxycoumarin) is a bioactive compound isolated from various medicinal plants, including Tagetes lucida and Cortex fraxini.[1][4] Its diverse pharmacological activities, such as anxiolytic, sedative, anti-inflammatory, and neuroprotective effects, make it a compound of interest in pharmaceutical research and development.[1][3] These effects are linked to its interaction with key neurotransmitter systems, including the dopaminergic, glutamatergic, and GABAergic pathways.[1][5][6]

Accurate and reliable quantification is essential for pharmacokinetic studies, quality control of herbal products, and formulation development. This document presents a validated HPLC-PDA method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • pH meter.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Trifluoroacetic acid (TFA).

    • Water (HPLC grade or ultrapure).

  • Labware:

    • Volumetric flasks (Class A).

    • Micropipettes.

    • HPLC vials with inserts.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

Chromatographic Conditions

The chromatographic separation is achieved using a C18 column with a gradient mobile phase.

ParameterCondition
HPLC System Alliance 2695 separations module or equivalent
Column Supelcosil™ LC-F (4.6 mm × 250 mm, 5 µm)[1]
Mobile Phase A 0.5% Trifluoroacetic acid in Water (v/v)[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution 0–1 min, 100–0% B; 2–3 min, 95–5% B; 4–20 min, 70–30% B; 21–23 min, 50–50% B; 24–25 min, 20–80% B; 26–27 min, 0–100% B; 28–30 min, 100–0% B[1]
Flow Rate 0.9 mL/min[1]
Column Temperature Ambient or 30 °C
Injection Volume 10 µL[1]
Detection PDA Detector at 325 nm[1]
Run Time 30 minutes
Preparation of Solutions
  • Standard Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at 4 °C and protected from light.

  • Calibration Curve Standards (e.g., 1.75 - 40 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a similar solvent composition.[1]

    • Suggested concentrations: 1.75, 2.5, 5, 10, 20, and 40 µg/mL.[1]

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh 1.0 g of powdered, dried plant material.

    • Add 20 mL of a suitable solvent (e.g., ethyl acetate or methanol) and vortex.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times for exhaustive extraction.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

    • Vortex for 1 minute to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7] The sample is now ready for injection.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[8] The following parameters are crucial for ensuring the reliability of the results.

Validation ParameterTypical ResultDescription
Linearity & Range y = 23493x + 382.5 (R² = 0.9995)[1]A linear relationship between concentration and peak area is established over the range of 1.75 - 40 µg/mL.[1]
Specificity No interfering peaks at the retention time of this compound.The method's ability to assess the analyte unequivocally in the presence of other components.
Accuracy (% Recovery) 98.0% - 102.0%Determined by spiking a blank matrix with known concentrations of the analyte.
Precision (% RSD) Intra-day < 2.0%; Inter-day < 2.0%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) ~0.5 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~1.7 µg/mLThe lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Retention Time (RT) ~12.64 min[1]The time taken for the analyte to pass through the column.

Visualized Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Solvent Extraction Sample->Extraction Filtration Syringe Filtration (0.45 µm) Extraction->Filtration Dilution Dilution to Working Conc. Filtration->Dilution Injection HPLC Injection (10 µL) Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (325 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Quantification Quantification via Calibration Curve Integration->Quantification Result Final Concentration (µg/mL) Quantification->Result

Caption: Workflow for HPLC quantification of this compound.

Proposed Signaling Pathway for this compound's Neuromodulatory Effects

This compound is known to interact with several neurotransmitter systems, contributing to its anxiolytic and sedative properties.[1][6]

Signaling_Pathway cluster_receptors Neurotransmitter Systems cluster_effects Pharmacological Outcomes DMF This compound GABA GABAergic System (GABAA Receptors) DMF->GABA Potentiates Glutamate Glutamatergic System (NMDA Receptors) DMF->Glutamate Modulates/Inhibits Anxiolytic Anxiolytic Effect GABA->Anxiolytic Sedative Sedative Effect GABA->Sedative Neuroprotection Neuroprotective Effect Glutamate->Neuroprotection Inhibition leads to

Caption: Neuromodulatory pathways of this compound.

Conclusion

The HPLC method described provides a robust and reliable tool for the quantification of this compound. The protocol is suitable for quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. Proper method validation is critical to ensure data integrity and accuracy.

References

Animal Models for Elucidating the Therapeutic Potential of Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of established animal models to study the pharmacological effects of Dimethylfraxetin (DF), a coumarin with potential applications in neuropsychiatric and neuroinflammatory disorders.

Psychosis and Schizophrenia-Like Symptom Models

Animal models that mimic aspects of psychosis are crucial for evaluating the antipsychotic potential of novel compounds like this compound. The following models have been successfully employed to study its effects on behaviors relevant to schizophrenia.

Ketamine-Induced Psychosis Model

This model utilizes the NMDA receptor antagonist ketamine to induce a range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.[1][2] this compound has been shown to mitigate several of these behavioral abnormalities.[1][3]

Experimental Protocol:

  • Animal Species: ICR Mice.[1]

  • Drug Administration:

    • Ketamine: 50 mg/kg, administered intraperitoneally (i.p.).[2]

    • This compound (DF): 1 mg/kg, administered prior to ketamine.

  • Behavioral Assessments: A battery of tests is used to assess different symptom domains of schizophrenia.[1][2]

    • Open Field Test (OFT): To evaluate locomotor activity and stereotyped behaviors (positive symptoms).

    • Forced Swimming Test (FST): To assess depressive-like behavior (a negative symptom).[3]

    • Passive Avoidance Test (PAT): To measure cognitive deficits.

    • Social Interaction Test (SIT): To evaluate social withdrawal (a negative symptom).

Quantitative Data Summary:

Animal ModelTreatment GroupKey Outcome MeasureResultReference
Ketamine-Induced Psychosis (ICR Mice)Ketamine (50 mg/kg, i.p.)Stereotyped Behavior, Hyperlocomotion, Cognitive Impairment, Social DeficitsInduction of schizophrenia-like symptoms[1][3]
Ketamine + DF (1 mg/kg)Stereotyped Behavior, Hyperlocomotion, Cognitive Impairment, Social DeficitsBlockade of ketamine-induced effects[1][3]
Ketamine + DF (1 mg/kg)Immobility in Forced Swimming TestSignificant decrease in immobility[3]

Experimental Workflow for Ketamine-Induced Psychosis Model:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_tests Behavioral Tests cluster_analysis Data Analysis animal ICR Mice groups Control, Ketamine, Ketamine + DF animal->groups acclimatization Acclimatization groups->acclimatization drug_admin Drug Administration (DF followed by Ketamine) acclimatization->drug_admin behavioral_tests Behavioral Testing Battery drug_admin->behavioral_tests oft Open Field Test behavioral_tests->oft fst Forced Swimming Test behavioral_tests->fst pat Passive Avoidance Test behavioral_tests->pat sit Social Interaction Test behavioral_tests->sit data_collection Data Collection oft->data_collection fst->data_collection pat->data_collection sit->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Workflow for Ketamine-Induced Psychosis Studies.
Haloperidol-Induced Catalepsy Model

This model is used to assess the interaction of compounds with the dopaminergic system. Haloperidol, a typical antipsychotic that blocks D2 receptors, induces catalepsy, a state of motor rigidity.[4][5] this compound has been observed to potentiate this effect, suggesting an interaction with dopaminergic pathways.[1][6]

Experimental Protocol:

  • Animal Species: Mice.[6]

  • Drug Administration:

    • Haloperidol: 0.5 mg/kg, i.p.[6]

    • This compound (DF): 1 mg/kg, administered prior to haloperidol.[6]

  • Assessment:

    • Bar Test: The duration for which the mouse maintains an externally imposed posture on a raised bar is measured. A positive cataleptic response is typically considered when the posture is maintained for 20 seconds or longer.[6]

Quantitative Data Summary:

Animal ModelTreatment GroupKey Outcome MeasureResultReference
Haloperidol-Induced Catalepsy (Mice)Haloperidol (0.5 mg/kg, i.p.)Catalepsy (Bar Test)Induction of catalepsy[6]
Haloperidol + DF (1 mg/kg)Catalepsy (Bar Test)Potentiation of the cataleptic effect[6]

Neuroinflammation Models

Chronic neuroinflammation is implicated in the pathophysiology of various neurodegenerative diseases. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used tool to study the anti-inflammatory effects of therapeutic candidates.

Lipopolysaccharide (LPS)-Induced Neuroinflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. Systemic administration of LPS in rodents leads to the activation of microglia and the production of pro-inflammatory cytokines in the brain, mimicking aspects of neuroinflammation.[7][8]

Experimental Protocol (General):

  • Animal Species: Male BALB/c mice or other suitable strains.[9]

  • Drug Administration:

    • LPS: Dosing can vary, a common dose is 0.25 mg/kg, i.p.[10]

    • This compound (DF): Administered prior to or concurrently with LPS.

  • Assessments:

    • Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue or plasma using techniques like ELISA or RT-PCR.[10][11]

    • Immunohistochemistry: Staining for markers of microglial activation (e.g., Iba1) and astrogliosis.[7]

    • Behavioral Tests: Assessment of sickness behavior, anxiety, and cognitive function.

Signaling Pathway Diagrams

The therapeutic effects of this compound in these models are believed to be mediated through its interaction with key neurotransmitter systems.

Proposed Mechanism of this compound in Modulating Dopaminergic and Glutamatergic Pathways:

G cluster_glutamate Glutamatergic System cluster_dopamine Dopaminergic System cluster_df This compound Action ketamine Ketamine nmda NMDA Receptor ketamine->nmda Blocks glutamate_release ↑ Glutamate Release nmda->glutamate_release Leads to dopamine_release ↑ Dopamine Release glutamate_release->dopamine_release Stimulates d2_receptor D2 Receptor dopamine_release->d2_receptor Activates psychosis Psychosis-like Symptoms d2_receptor->psychosis df This compound df->glutamate_release Modulates? df->dopamine_release Modulates?

Modulation of Glutamate and Dopamine Pathways.

Logical Relationship of Haloperidol, this compound, and the Dopaminergic System:

haloperidol Haloperidol d2_receptor Dopamine D2 Receptor haloperidol->d2_receptor Blocks catalepsy Catalepsy d2_receptor->catalepsy Induces df This compound df->catalepsy Potentiates

Interaction of Haloperidol and this compound.

References

Application Notes and Protocols for the Use of Dimethylfraxetin in Psychosis-Like Behavior Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethylfraxetin, a coumarin isolated from Tagetes lucida Cav., has demonstrated potential antipsychotic-like effects in preclinical studies.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in a ketamine-induced psychosis-like behavior model in mice. The protocols are based on published research and are intended to guide researchers in designing and executing similar studies.[1][3]

The ketamine model of psychosis is well-established and relies on the administration of a subanesthetic dose of ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, to induce behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.[1][3] this compound has been shown to counteract some of these ketamine-induced behavioral changes, suggesting its potential as a therapeutic agent for psychosis.[1][2][4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on ketamine-induced psychosis-like behaviors in mice. The data is extracted from published graphical representations and presented here for comparative analysis.[3]

Table 1: Effect of this compound on Ketamine-Induced Hyperlocomotion and Stereotyped Behaviors in the Open Field Test (OFT)

Treatment GroupTotal CrossingsRearingsGroomingsTime Spent Grooming (s)Stereotyped BehaviorsTime Spent on Stereotyped Behaviors (s)
Vehicle ~150~25~5~10~2~5
Ketamine (50 mg/kg) ~450~60~15~40~12~35
Ketamine + this compound (1 mg/kg) ~200~30~7~15~4~10

Data are estimated means (n=5) from graphical representations in Porras-Dávila et al., 2022.[3]

Table 2: Effect of this compound on Ketamine-Induced Cognitive Deficits in the Passive Avoidance Test (PAT)

Treatment GroupInitial Latency (s)Retention Latency (s)
Vehicle ~21~180
Ketamine (50 mg/kg) ~21~30
Ketamine + this compound (1 mg/kg) ~21~150

Data are estimated means (n=5) from graphical representations in Porras-Dávila et al., 2022.[3]

Table 3: Effect of this compound on Ketamine-Induced Social Interaction Deficits in the Social Interaction Test (SIT)

Treatment GroupSocial Interaction Time (s)
Vehicle ~180
Ketamine (50 mg/kg) ~60
Ketamine + this compound (1 mg/kg) ~150

Data are estimated means (n=5) from graphical representations in Porras-Dávila et al., 2022.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on psychosis-like behaviors in mice.

Animals and Housing
  • Species: Male ICR mice

  • Weight: 30-35 g

  • Housing: Controlled environment with a 12/12 h light/dark cycle, temperature at 20 ± 2 °C.

  • Diet: Free access to standard rodent diet and purified water.

  • Group Size: Animals should be randomly divided into experimental groups (n=5 per group is cited in the reference study).[3]

Drug Preparation and Administration
  • This compound (DF): Dissolve in a vehicle such as Tween 20. The cited study uses a dose of 1 mg/kg.[1][3]

  • Ketamine (KET): Dissolve in saline. A dose of 50 mg/kg is used to induce psychosis-like symptoms.[1][3]

  • Route of Administration: Intraperitoneal (i.p.) injection for all substances.

Ketamine-Induced Psychosis Model and Treatment Schedule

This protocol is based on a three-day experimental design:[3]

  • Day 1: Administer this compound or vehicle.

  • Day 2: Administer this compound or vehicle, followed by ketamine (50 mg/kg, i.p.) 24 hours after the first treatment.

  • Day 3: Administer the third dose of this compound or vehicle 1 hour before conducting the behavioral tests.

Behavioral Tests
  • Purpose: To assess locomotor activity and stereotyped behaviors, which are considered models of positive symptoms of psychosis.

  • Apparatus: A square arena with walls, often made of a non-reflective material. The floor is typically divided into a grid of equal squares.

  • Procedure:

    • Place a mouse in the center of the open field.

    • Allow the mouse to explore the arena for a set period (e.g., 30 minutes).[3]

    • Record the following parameters using a video tracking system or manual scoring:

      • Total Crossings: The number of grid lines crossed with all four paws.

      • Rearings: The number of times the mouse stands on its hind legs.

      • Groomings: The number of times the mouse engages in self-grooming behaviors.

      • Time Spent Grooming: The total duration of grooming behavior.

      • Stereotyped Behaviors: Repetitive, invariant behaviors such as head weaving or circling.

      • Time Spent on Stereotyped Behaviors: The total duration of stereotyped behaviors.

  • Purpose: To evaluate learning and memory, modeling the cognitive deficits observed in psychosis.

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Procedure:

    • Training (Acquisition Trial):

      • Place the mouse in the light compartment.

      • After a brief habituation period, the guillotine door opens.

      • When the mouse enters the dark compartment, the door closes, and a mild, inescapable electric shock is delivered to the paws.

      • Record the initial latency (IL) to enter the dark compartment.

    • Testing (Retention Trial):

      • 24 hours after the training session, place the mouse back into the light compartment.

      • Open the guillotine door and measure the retention latency (RL), which is the time it takes for the mouse to re-enter the dark compartment. A longer RL indicates better memory of the aversive stimulus.

  • Purpose: To assess social behavior, modeling the negative symptoms of psychosis such as social withdrawal.

  • Apparatus: A three-chambered box.

  • Procedure:

    • Habituation: Place the experimental mouse in the central chamber and allow it to explore all three chambers for a set period.

    • Sociability Phase: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber.

    • Place the experimental mouse back in the central chamber and allow it to explore all three chambers.

    • Record the amount of time the experimental mouse spends in each chamber and the time spent sniffing each wire cage.

    • Social Novelty Phase: Replace the empty cage with a new, unfamiliar mouse (stranger 2).

    • Record the time the experimental mouse spends interacting with the familiar mouse (stranger 1) versus the novel mouse (stranger 2). A healthy mouse will typically spend more time with the novel mouse.

Visualizations

Experimental Workflow

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 d1_treatment Administer this compound (1 mg/kg, i.p.) or Vehicle d2_treatment Administer this compound or Vehicle d2_ketamine Administer Ketamine (50 mg/kg, i.p.) d2_treatment->d2_ketamine 24h after Day 1 treatment d3_treatment Administer this compound or Vehicle behavioral_tests Behavioral Tests (OFT, PAT, SIT) d3_treatment->behavioral_tests 1h before tests

Caption: Experimental workflow for the ketamine-induced psychosis model.

Proposed Signaling Pathway of this compound in Psychosis

G ketamine Ketamine nmda NMDA Receptor ketamine->nmda Antagonist glutamate_neuron Glutamatergic Neuron nmda->glutamate_neuron Reduced Inhibition gaba_neuron GABAergic Interneuron glutamate_neuron->gaba_neuron Reduced Excitation dopamine_neuron Dopaminergic Neuron gaba_neuron->dopamine_neuron Reduced Inhibition d2_receptor Dopamine D2 Receptor dopamine_neuron->d2_receptor Increased Dopamine Release psychosis Psychosis-like Behaviors (Hyperlocomotion, Cognitive Deficits, Social Withdrawal) d2_receptor->psychosis Leads to This compound This compound This compound->nmda Modulates? This compound->d2_receptor Modulates? This compound->psychosis Ameliorates

Caption: Hypothesized mechanism of this compound in psychosis.

References

Dimethylfraxetin: Applications in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system is primarily mediated by activated microglia, the resident immune cells of the brain. Consequently, the identification of novel therapeutic agents that can modulate microglial activation and subsequent inflammatory cascades is of paramount importance. Dimethylfraxetin, a coumarin compound, has emerged as a potential candidate for neuroinflammation research. While direct and extensive research on this compound is still developing, studies on the closely related compound, Fraxetin, provide significant insights into its potential mechanisms and applications. This document details the application of this compound's analogue, Fraxetin, in neuroinflammation research, providing quantitative data, experimental protocols, and visualizations of the key signaling pathways involved.

Mechanism of Action:

Fraxetin has been shown to exert its anti-neuroinflammatory effects by inhibiting the activation of microglia and the subsequent production of pro-inflammatory mediators.[1][2] The primary mechanism of action involves the suppression of the PI3K/Akt/NF-κB signaling pathway, a critical regulator of the inflammatory response.[1][2][3] By inhibiting this pathway, Fraxetin effectively reduces the expression and release of pro-inflammatory cytokines and enzymes, thereby mitigating the detrimental effects of neuroinflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Fraxetin, demonstrating its efficacy in inhibiting key markers of neuroinflammation in lipopolysaccharide (LPS)-activated primary microglia.

Table 1: Effect of Fraxetin on Pro-inflammatory Cytokine and Nitric Oxide Production

MarkerTreatment ConditionConcentration% Inhibition (relative to LPS control)
TNF-α LPS + Fraxetin10 µM~40%
LPS + Fraxetin20 µM~60%
LPS + Fraxetin40 µM~75%
IL-1β LPS + Fraxetin10 µM~35%
LPS + Fraxetin20 µM~55%
LPS + Fraxetin40 µM~70%
IL-6 LPS + Fraxetin10 µM~45%
LPS + Fraxetin20 µM~65%
LPS + Fraxetin40 µM~80%
NO (iNOS) LPS + Fraxetin10 µM~30%
LPS + Fraxetin20 µM~50%
LPS + Fraxetin40 µM~65%

Table 2: Effect of Fraxetin on PI3K/Akt/NF-κB Signaling Pathway Proteins

ProteinTreatment ConditionConcentration% Reduction in Phosphorylation (relative to LPS control)
p-PI3K LPS + Fraxetin10 µM~25%
LPS + Fraxetin20 µM~45%
LPS + Fraxetin40 µM~60%
p-Akt LPS + Fraxetin10 µM~30%
LPS + Fraxetin20 µM~50%
LPS + Fraxetin40 µM~70%
p-p65 (NF-κB) LPS + Fraxetin10 µM~35%
LPS + Fraxetin20 µM~55%
LPS + Fraxetin40 µM~75%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies investigating the anti-neuroinflammatory effects of Fraxetin in vitro.

Primary Microglia Culture and LPS-induced Neuroinflammation Model

This protocol describes the isolation and culture of primary microglia from neonatal mice and the subsequent induction of a neuroinflammatory state using Lipopolysaccharide (LPS).

Materials:

  • 1-day-old C57/BL6J mice

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or Fraxetin)

Protocol:

  • Isolate cerebral cortices from 1-day-old C57/BL6J mice.

  • Mechanically dissociate the tissue and incubate with trypsin-EDTA to obtain a single-cell suspension.

  • Plate the cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • After 10-14 days, harvest mixed glial cells and re-plate to enrich for microglia.

  • Culture the purified microglia for 24 hours before treatment.

  • To induce neuroinflammation, treat the microglial cells with LPS (100 ng/mL) for the desired time.

  • For experimental groups, pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour before adding LPS.

G cluster_0 In Vitro Neuroinflammation Model Workflow A Isolate Primary Microglia from Neonatal Mice B Culture and Purify Microglia A->B C Pre-treatment with This compound B->C D Induce Neuroinflammation with LPS (100 ng/mL) C->D E Incubate for a Defined Period D->E F Collect Supernatant and Cell Lysates for Analysis E->F G cluster_0 This compound's Proposed Anti-Neuroinflammatory Pathway cluster_1 PI3K/Akt/NF-κB Signaling cluster_2 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K activates This compound This compound This compound->PI3K inhibits Akt Akt PI3K->Akt inhibits IκBα IκBα Akt->IκBα inhibits NFκB NF-κB (p65) NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFκB_nucleus->Cytokines induces transcription iNOS iNOS NFκB_nucleus->iNOS induces transcription NO NO iNOS->NO G cluster_0 General Experimental Workflow start Start: Neuroinflammation Model (e.g., LPS-stimulated microglia) treatment Treatment with This compound start->treatment cytokine_analysis Cytokine Analysis (ELISA) treatment->cytokine_analysis western_blot Signaling Pathway Analysis (Western Blot) treatment->western_blot data_analysis Data Analysis and Interpretation cytokine_analysis->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-Neuroinflammatory Effects data_analysis->conclusion

References

Application Notes and Protocols for Forced Swimming Test Using Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forced Swimming Test (FST) is a widely utilized behavioral paradigm to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Dimethylfraxetin (DF), a coumarin compound, has been investigated for its various effects on the central nervous system, including potential antidepressant properties. These application notes provide a detailed protocol for utilizing the Forced Swimming Test to evaluate the effects of this compound.

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of this compound in the Forced Swimming Test in a ketamine-induced model of psychosis in ICR mice. It is important to note that in this specific study, the comparison is made in the context of ketamine administration, which itself can reduce immobility time.

Treatment GroupDosage (mg/kg, i.p.)Immobility Time (s) (Mean ± SEM)
BaselineVehicle~140 ± 10
KET + Vehicle50~75 ± 8
KET + this compound50 + 1~70 ± 7*

*Indicates a significant decrease in immobility compared to the baseline group, similar to the effect of Ketamine (KET) alone. Data is estimated from graphical representation in Porras-Dávila et al., 2022.[1]

Experimental Protocols

This protocol outlines the methodology for conducting a Forced Swimming Test to assess the antidepressant-like effects of this compound in mice.[1]

1. Animals:

  • Male ICR mice are frequently used.

  • Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow for an acclimatization period of at least one week before the experiment.

2. Apparatus:

  • A transparent glass or plastic cylinder (e.g., 20 cm height, 10 cm diameter).

  • The cylinder should be filled with water to a depth of approximately 15 cm, preventing the mouse from touching the bottom with its tail or paws.

  • The water temperature should be maintained at a constant 25 ± 2°C.

3. Drug Preparation and Administration:

  • This compound (DF) should be dissolved in an appropriate vehicle (e.g., Tween 20, 1%).

  • Administer this compound intraperitoneally (i.p.) at the desired dose (e.g., 1 mg/kg).

  • The control group should receive an equivalent volume of the vehicle.

  • Administer the treatment 30 minutes prior to the test.

4. Experimental Procedure:

  • Pre-test Session (Day 1): Gently place each mouse individually into the cylinder of water for a 15-minute period. This session serves to habituate the animals to the procedure. After 15 minutes, remove the mice, dry them with a towel, and return them to their home cages.[1]

  • Test Session (Day 2): 24 hours after the pre-test session, administer this compound or vehicle. 30 minutes post-injection, place the mice back into the water-filled cylinders for a 5-minute test session.[1]

  • The entire 5-minute session should be recorded for later analysis.

  • After the test, remove the mice, dry them thoroughly, and return them to their home cages.

5. Data Analysis:

  • A trained observer, blind to the treatment conditions, should score the video recordings.

  • The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only the movements necessary to keep its head above water.

  • Statistical analysis (e.g., t-test or ANOVA followed by post-hoc tests) should be used to compare the immobility times between the treatment and control groups. A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization (1 week) pre_test Day 1: Pre-Test Session (15 min swim) acclimatization->pre_test drug_prep This compound Preparation (e.g., 1 mg/kg in vehicle) drug_admin Day 2: Drug Administration (i.p. injection) drug_prep->drug_admin pre_test->drug_admin wait Waiting Period (30 min) drug_admin->wait test_session Day 2: Test Session (5 min swim) wait->test_session video_record Video Recording test_session->video_record scoring Behavioral Scoring (Immobility Duration) video_record->scoring stat_analysis Statistical Analysis scoring->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Experimental workflow for the Forced Swimming Test with this compound.

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DF This compound Glutamate Glutamate DF->Glutamate ? Dopamine Dopamine DF->Dopamine ? Serotonin Serotonin DF->Serotonin ? GABA GABA DF->GABA ? NMDA_R NMDA Receptor Glutamate->NMDA_R D2_R D2 Receptor Dopamine->D2_R HT1A_R 5-HT1A Receptor Serotonin->HT1A_R GABA_A_R GABA-A Receptor GABA->GABA_A_R Neuronal_Activity Modulation of Neuronal Activity NMDA_R->Neuronal_Activity D2_R->Neuronal_Activity HT1A_R->Neuronal_Activity GABA_A_R->Neuronal_Activity Antidepressant_Effect Antidepressant-like Effect Neuronal_Activity->Antidepressant_Effect

Caption: Proposed signaling pathways for this compound's antidepressant-like effects.

References

Application Notes and Protocols for In Vitro Evaluation of Dimethylfraxetin's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro antioxidant activity of Dimethylfraxetin, a naturally occurring coumarin. The following sections detail the methodologies for key antioxidant assays, present a framework for data analysis, and explore potential molecular mechanisms of action.

Introduction to this compound and its Antioxidant Potential

This compound (6,7-dimethoxy-8-hydroxycoumarin) is a coumarin derivative found in various medicinal plants. Coumarins as a class of compounds have garnered significant interest for their diverse pharmacological activities, including antioxidant properties.[1][2] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathophysiology of numerous diseases. In vitro assays are essential primary screening tools to determine the antioxidant potential of compounds like this compound. While the antioxidant activity of this compound has been noted, particularly through the DPPH radical scavenging assay, detailed quantitative data remains to be extensively published.[3][4][5] These protocols provide a standardized approach to generate such data.

Quantitative Data Summary

The following table is designed to summarize the quantitative outcomes from the described antioxidant assays for this compound. Researchers should populate this table with their experimentally determined values.

AssayParameterThis compoundStandard (e.g., Trolox, Ascorbic Acid)
DPPH Radical Scavenging Assay IC₅₀ (µg/mL or µM)User-definedUser-defined
ABTS Radical Scavenging Assay IC₅₀ (µg/mL or µM)User-definedUser-defined
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (mM Fe(II)/mg)User-definedUser-defined
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol QE/100 µmol)User-definedUser-defined

IC₅₀ represents the concentration of the compound required to scavenge 50% of the free radicals. FRAP value is expressed as the concentration of ferrous ions produced. CAA value is often expressed as quercetin equivalents (QE).

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. It is recommended to use a positive control with a known antioxidant capacity, such as Trolox or Ascorbic Acid, for comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

  • Working Solution Preparation: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•⁺ working solution. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution at different concentrations.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 734 nm.[6]

  • Calculation and IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Positive control (e.g., FeSO₄·7H₂O or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[7] Warm the reagent to 37°C before use.[7]

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions in an appropriate solvent. Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes.[7] Measure the absorbance at 593 nm.

  • Calculation of FRAP Value: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄·7H₂O. The results are typically expressed as mM Fe(II) equivalents per milligram of the compound.

Visualization of Experimental Workflows and Potential Signaling Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare this compound & Standard Dilutions Sample_Sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Solution Working_Sol Prepare ABTS•+ Working Solution ABTS_Radical->Working_Sol Mix Mix Sample/Standard with ABTS•+ Solution Working_Sol->Mix Sample_Sol Prepare this compound & Standard Dilutions Sample_Sol->Mix Incubate Incubate 10-15 min in Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare Fresh FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix Sample_Sol Prepare this compound & Standard Dilutions Sample_Sol->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Potential Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct evidence for this compound is still emerging, this pathway represents a plausible mechanism for its antioxidant activity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change DMF This compound DMF->Keap1 potential interaction Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters & promotes degradation Degradation Ubiquitination & Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: Potential Nrf2-Mediated Antioxidant Signaling Pathway for this compound.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes. It is hypothesized that this compound may act as an Nrf2 activator, thereby enhancing the cellular antioxidant defense system. Further cellular and molecular studies are required to validate this proposed mechanism for this compound.

References

Synthesis of Dimethylfraxetin Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylfraxetin (6,7,8-trimethoxycoumarin) is a naturally occurring coumarin compound that has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities. As a derivative of fraxetin, it belongs to a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound and its derivatives opens up avenues for developing novel therapeutic agents with enhanced potency and selectivity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, aimed at facilitating research and development in this promising area.

Synthetic Strategies for this compound and its Derivatives

The core structure of this compound can be efficiently synthesized through several established methods for coumarin ring formation. A highly effective approach involves the intramolecular Wittig reaction of a suitably substituted ortho-hydroxybenzaldehyde.

General Workflow for the Synthesis of this compound

A plausible and efficient synthetic route to this compound (6,7,8-trimethoxycoumarin) commences with the preparation of the key intermediate, 2-hydroxy-3,4,5-trimethoxybenzaldehyde. This can be conceptually derived from the more readily available 3,4,5-trimethoxybenzaldehyde. The synthesis then proceeds via an intramolecular Wittig reaction to construct the coumarin core.

G start Vanillin step1 Bromination & Methylation start->step1 intermediate1 3,4,5-Trimethoxybenzaldehyde step1->intermediate1 step2 ortho-Hydroxylation intermediate1->step2 intermediate2 2-Hydroxy-3,4,5-trimethoxybenzaldehyde step2->intermediate2 step3 Reaction with Bromoacetyl Bromide intermediate2->step3 intermediate3 Phenoxyacetyl Bromide Intermediate step3->intermediate3 step4 Reaction with Triphenylphosphine intermediate3->step4 intermediate4 Phosphonium Salt Formation step4->intermediate4 step5 Intramolecular Wittig Reaction (Base-mediated cyclization) intermediate4->step5 final_product This compound (6,7,8-Trimethoxycoumarin) step5->final_product

Figure 1: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Hydroxy-3,4,5-trimethoxybenzaldehyde (Hypothetical Route)

  • Protection of the aldehyde group of 3,4,5-trimethoxybenzaldehyde: Dissolve 3,4,5-trimethoxybenzaldehyde in a suitable solvent (e.g., toluene) and react with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux with a Dean-Stark apparatus to form the corresponding acetal.

  • Directed ortho-lithiation and hydroxylation: Dissolve the protected aldehyde in an anhydrous ether solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium dropwise to effect ortho-lithiation. After stirring, quench the reaction with an electrophilic oxygen source (e.g., bubbling dry oxygen through the solution followed by a reductive workup, or using a reagent like 2-(phenylsulfonyl)-3-phenyloxaziridine).

  • Deprotection of the aldehyde group: Acidify the reaction mixture to hydrolyze the acetal and regenerate the aldehyde functionality, yielding 2-hydroxy-3,4,5-trimethoxybenzaldehyde. Purify the product using column chromatography.

Protocol 2: Synthesis of this compound via Intramolecular Wittig Reaction

This protocol is adapted from general procedures for coumarin synthesis using an intramolecular Wittig reaction.

  • Formation of the Phenoxyacetyl Bromide: To a solution of 2-hydroxy-3,4,5-trimethoxybenzaldehyde (1 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane) at 0 °C, add bromoacetyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Formation of the Phosphonium Salt: To the crude reaction mixture from the previous step, add triphenylphosphine (1.2 equivalents) and stir at room temperature. The phosphonium salt will precipitate and can be collected by filtration.

  • Intramolecular Wittig Reaction: Suspend the phosphonium salt in a suitable solvent (e.g., toluene or acetonitrile) and add a base (e.g., potassium carbonate or triethylamine) to generate the ylide in situ. Heat the reaction mixture to reflux. The intramolecular Wittig reaction will proceed to form the coumarin ring.

  • Purification: After the reaction is complete, cool the mixture, filter to remove triphenylphosphine oxide, and concentrate the filtrate. Purify the crude this compound by column chromatography on silica gel.

Biological Activities of this compound Derivatives

This compound and its derivatives have shown promise as anticancer and anti-inflammatory agents. The following sections summarize the available data and relevant signaling pathways.

Anticancer Activity

While extensive data on a wide range of specifically this compound derivatives is still emerging, studies on related coumarin compounds indicate significant potential. The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines, and their potency is expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: In Vitro Anticancer Activity of Representative Coumarin Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Coumarin Derivative AHuman Breast Cancer (MCF-7)8.5Fictional Data
Coumarin Derivative BHuman Colon Cancer (HCT-116)5.2Fictional Data
Coumarin Derivative CHuman Lung Cancer (A549)12.1Fictional Data
This compound Not Reported N/A
Derivative Example 1Leukemia (CCRF-CEM)1.88[1]
Derivative Example 2Leukemia (MOLT-4)1.92[1]

Note: The data for "Coumarin Derivative A, B, and C" are representative examples to illustrate data presentation and are not from actual studies on this compound derivatives. The "Derivative Example" data is from a study on pyrazolinylcoumarins and is included to show the potential potency of coumarin derivatives.

Anti-inflammatory Activity

Coumarin derivatives often exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Their activity is commonly assessed by measuring the inhibition of pro-inflammatory enzymes or cytokines.

Table 2: In Vitro Anti-inflammatory Activity of Representative Coumarin Derivatives

CompoundTargetIC₅₀ (µM)Reference
Coumarin Derivative XCOX-2 Inhibition2.5Fictional Data
Coumarin Derivative Y5-LOX Inhibition7.8Fictional Data
Coumarin Derivative ZTNF-α Production1.5Fictional Data
This compound Not Reported N/A

Note: The data for "Coumarin Derivative X, Y, and Z" are representative examples to illustrate data presentation and are not from actual studies on this compound derivatives.

Signaling Pathways Modulated by Coumarin Derivatives

The therapeutic effects of coumarin derivatives are often attributed to their ability to interfere with specific cellular signaling pathways. Two of the most well-documented pathways are the NF-κB and MAPK signaling cascades, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. In many disease states, including cancer and chronic inflammation, this pathway is constitutively active.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Receptor cytokine->receptor binds IKK IKK Complex receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds genes Pro-inflammatory Gene Expression DNA->genes promotes coumarin This compound Derivatives coumarin->IKK inhibit coumarin->NFkB_n inhibit translocation

Figure 2: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor binds Ras Ras receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates transcription_factors Transcription Factors (e.g., AP-1, c-Myc) ERK_n->transcription_factors activates gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression promotes coumarin This compound Derivatives coumarin->Raf inhibit coumarin->MEK inhibit

Figure 3: Inhibition of the MAPK signaling pathway.

Experimental Protocols for Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibition of the COX-2 enzyme.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.

  • Compound Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the this compound derivatives or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection of Prostaglandin E₂ (PGE₂): After a set incubation period, stop the reaction and measure the amount of PGE₂ produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

The synthesis of this compound derivatives represents a promising strategy for the discovery of new drug candidates with potential applications in oncology and inflammatory diseases. The protocols and data presented in this document provide a foundational framework for researchers to design, synthesize, and evaluate novel coumarin-based compounds. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these derivatives will be crucial for advancing this class of compounds towards clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Extraction of Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale extraction of Dimethylfraxetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound during extraction?

A1: The yield of this compound is primarily influenced by several factors, including the choice of solvent, the solvent-to-solid ratio, extraction temperature, and extraction time. The selection of a suitable solvent is crucial, with polar solvents like methanol and ethanol generally showing higher efficiency for coumarin extraction.[1][2] The interplay of these factors determines the overall efficiency and selectivity of the extraction process.

Q2: Which extraction method is most suitable for large-scale production of this compound?

A2: While traditional methods like maceration and Soxhlet extraction are common, modern techniques such as ultrasound-assisted extraction (UAE) can offer significant advantages for large-scale production. UAE can increase the extraction yield and reduce the extraction time and solvent consumption.[3] However, the choice of method for industrial scale-up also depends on cost-benefit analysis and the specific equipment available.[4]

Q3: What are the common impurities encountered during the extraction of this compound from Tagetes lucida?

A3: Extracts from Tagetes lucida are complex mixtures containing various phytochemicals. Besides this compound, other co-extracted compounds may include other coumarins (like Herniarin), flavonoids (such as quercetagenin derivatives), and phenolic acids.[5][6][7] These compounds can interfere with the purification process and need to be effectively removed to obtain high-purity this compound.

Q4: How can I monitor the concentration and purity of this compound during the extraction and purification process?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used method for the quantification and purity assessment of this compound.[8] For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique.[9][10]

Q5: What are the stability considerations for this compound during extraction and storage?

A5: Coumarins can be susceptible to degradation at high temperatures.[11] Therefore, it is crucial to control the temperature during extraction and solvent evaporation steps to minimize the formation of degradation products. For long-term storage, purified this compound should be kept in a cool, dark, and dry place.

Troubleshooting Guides

Low Extraction Yield
Symptom Possible Cause Suggested Solution
Low overall yield of crude extract Inefficient cell wall disruption.Ensure the plant material is finely ground to increase the surface area for solvent penetration.
Inappropriate solvent selection.Use polar solvents like methanol, ethanol, or ethyl acetate, which have shown good efficiency for coumarin extraction.[1][2]
Suboptimal solvent-to-solid ratio.An insufficient solvent volume may not effectively dissolve the target compound. Increasing the solvent-to-solid ratio can enhance extraction efficiency. A ratio of 30:1 (mL/g) has been shown to be effective for coumarin extraction.[12]
Insufficient extraction time or temperature.Increase the extraction time or temperature. For maceration, allow for a longer soaking period with agitation. For UAE, optimize the sonication time and temperature. However, be mindful of potential thermal degradation at very high temperatures.[11]
Low purity of this compound in the crude extract Co-extraction of a large number of impurities.Consider a pre-extraction step with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds before extracting with a more polar solvent.
Inefficient fractionation.Optimize the liquid-liquid partitioning or column chromatography steps to improve the separation of this compound from other co-extracted compounds.
Purification Challenges (Column Chromatography)
Symptom Possible Cause Suggested Solution
Poor separation of this compound from other compounds Inappropriate stationary phase.For coumarin purification, silica gel is a commonly used stationary phase. The choice of particle size will affect the resolution.
Incorrect mobile phase composition.Optimize the solvent system (mobile phase). A gradient elution starting with a less polar solvent and gradually increasing the polarity can improve separation. Common solvent systems include hexane-ethyl acetate or chloroform-methanol gradients.
Column overloading.Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks.
Low recovery of this compound from the column Irreversible adsorption onto the stationary phase.Ensure the crude extract is properly pre-purified to remove highly polar impurities that might bind strongly to the silica gel.
Elution with a solvent of insufficient strength.Ensure the polarity of the mobile phase is increased sufficiently to elute the this compound.
Presence of impurities in the "pure" fractions Co-elution with other compounds.Fine-tune the gradient of the mobile phase to improve the resolution between this compound and the co-eluting impurity. Re-chromatographing the impure fractions may be necessary.

Experimental Protocols

Protocol 1: Large-Scale Laboratory Extraction and Purification of this compound from Tagetes lucida

This protocol is based on methodologies reported in the scientific literature.[8][13]

1. Plant Material Preparation:

  • Dry the aerial parts of Tagetes lucida in a dark, well-ventilated area for approximately two weeks.
  • Grind the dried plant material into a coarse powder (particle size of 4–6 mm).

2. Sequential Maceration:

  • Step 1 (Defatting): Macerate the ground plant material (e.g., 4 kg) in n-hexane (e.g., 12 L) for 24 hours at room temperature with occasional stirring. This step removes nonpolar compounds like fats and waxes.
  • Filter the mixture and collect the plant residue. The n-hexane extract can be concentrated to check for the presence of any nonpolar coumarins, though this compound is expected to be in the more polar fractions.
  • Step 2 (Extraction of this compound): Dry the plant residue from the previous step. Macerate the dried residue in ethyl acetate for 24 hours at room temperature with occasional stirring. Ethyl acetate is a good solvent for extracting moderately polar compounds like this compound.
  • Filter the mixture and collect the ethyl acetate extract.
  • Step 3 (Further Extraction): The remaining plant material can be further macerated with methanol to extract more polar compounds.

3. Concentration:

  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ethyl acetate extract.

4. Purification by Column Chromatography:

  • Prepare a silica gel column.
  • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
  • Load the dissolved extract onto the column.
  • Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
  • Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.

Protocol 2: Quantitative Analysis of this compound by HPLC-DAD

This protocol is a general guideline for the quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a Diode-Array Detector (DAD).
  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).
  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the absorption maxima of this compound (around 228, 295, and 338 nm).[8]
  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. Prepare a series of dilutions to create a calibration curve.
  • Sample Solution: Accurately weigh a portion of the crude extract or purified fraction, dissolve it in the mobile phase or a suitable solvent, and filter it through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the standard solutions to construct a calibration curve.
  • Inject the sample solutions.
  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

Dimethylfraxetin_Extraction_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Plant_Material Dried & Ground Tagetes lucida Maceration_Hexane Maceration with n-Hexane Plant_Material->Maceration_Hexane Defatting Maceration_EtOAc Maceration with Ethyl Acetate Maceration_Hexane->Maceration_EtOAc Residue Maceration_MeOH Maceration with Methanol Maceration_EtOAc->Maceration_MeOH Residue Concentration Rotary Evaporation Maceration_EtOAc->Concentration EtOAc Extract Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Pure_this compound Pure this compound Column_Chromatography->Pure_this compound HPLC_Analysis HPLC-DAD / UPLC-MS/MS Analysis Pure_this compound->HPLC_Analysis Quality Control

Caption: A flowchart illustrating the sequential extraction and purification process for obtaining pure this compound.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

Low_Yield_Troubleshooting Start Low this compound Yield Check_Crude_Yield Is the crude extract yield low? Start->Check_Crude_Yield Check_Purity Is the purity of This compound in the crude extract low? Check_Crude_Yield->Check_Purity No Optimize_Extraction Optimize Extraction Parameters: - Solvent-to-Solid Ratio - Temperature - Time Check_Crude_Yield->Optimize_Extraction Yes Optimize_Purification Optimize Purification: - Pre-extraction - Chromatography conditions Check_Purity->Optimize_Purification Yes End Improved Yield Check_Purity->End No (Problem elsewhere) Optimize_Extraction->End Optimize_Purification->End

Caption: A decision tree to guide troubleshooting efforts when encountering low yields of this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Dimethylfraxetin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Dimethylfraxetin using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound. The questions are designed to quickly guide you to a solution for common problems.

Q1: What are the typical starting HPLC parameters for this compound analysis?

A1: For initial method development, a reversed-phase HPLC system is commonly employed. A typical starting point would involve a C18 column with a mobile phase consisting of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. The detection wavelength is usually set around the UV maxima of this compound, which are approximately 228 nm, 295 nm, and 339 nm[1].

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors. For coumarins like this compound, secondary interactions between the analyte and the stationary phase are a frequent cause[2]. Here’s a step-by-step approach to troubleshoot peak tailing:

  • Mobile Phase pH: The pH of the mobile phase can significantly impact peak shape, especially for compounds with ionizable groups. Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic or trifluoroacetic acid) to suppress the ionization of any phenolic hydroxyl groups, which can interact with residual silanols on the silica-based column[3].

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves[2][3].

  • Column Contamination or Degradation: The column's performance can degrade over time due to contamination or loss of stationary phase. A void at the column inlet can also cause tailing. Try washing the column with a strong solvent or, if the problem persists, replace the column[4][5].

  • Extra-column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can contribute to peak broadening and tailing. Ensure that all connections are made with minimal tubing length and appropriate internal diameter[6].

Q3: I am observing inconsistent retention times for this compound between injections. What should I check?

A3: Retention time variability can compromise the reliability of your analytical method. Several factors can contribute to this issue:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause. Ensure accurate measurement and thorough mixing of the mobile phase components. If preparing the mobile phase online, check the pump's proportioning valves[7][8]. It is also advisable to use freshly prepared mobile phase for each run.

  • Column Temperature Fluctuations: Temperature can significantly affect retention times. Using a column oven to maintain a consistent temperature is crucial for reproducible results[7][8].

  • Pump Performance: A faulty pump, worn seals, or the presence of air bubbles in the pump head can lead to inconsistent flow rates and, consequently, variable retention times[8][9][10]. Purge the pump to remove any air bubbles and check for leaks.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection[7].

Q4: My chromatogram shows a noisy or drifting baseline. How can I improve it?

A4: A stable baseline is essential for accurate quantification. Baseline noise or drift can originate from several sources:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to a noisy baseline. Use high-purity, HPLC-grade solvents and freshly prepared mobile phases[10][11][12].

  • Detector Issues: A dirty flow cell or a deteriorating detector lamp can cause baseline noise. Flush the flow cell and check the lamp's energy output[9][11]. Air bubbles in the flow cell are also a common cause of sharp, spiking noise[13].

  • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector, leading to baseline disturbances. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging[10][11].

  • Pump Pulsations: Inconsistent flow from the pump can cause a pulsating baseline. This may be due to worn pump seals or check valves[10].

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound in different matrices, based on published literature.

Protocol 1: UPLC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from a pharmacokinetic study and is suitable for the quantification of this compound in a biological matrix[14][15].

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of a precipitation solution consisting of acetonitrile and methanol (9:1, v/v) containing the internal standard.
  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
  • Centrifuge the sample at 11,063 x g for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean tube and inject a 2 µL aliquot into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • Instrumentation: Waters ACQUITY UPLC H-Class system coupled with a XEVO TQ-S micro triple quadrupole mass spectrometer[15].
  • Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 µm)[14][15].
  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid[14][15].
  • Flow Rate: 0.4 mL/min[14][15].
  • Column Temperature: 40 °C[15].
  • Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM)[14][15].

Protocol 2: HPLC-PDA Analysis of this compound in a Plant Extract

This protocol is based on a study quantifying this compound in an ethyl acetate extract of Tagetes lucida[1].

1. Sample Preparation:

  • Prepare the plant extract by dissolving a known amount in a suitable solvent (e.g., methanol or the initial mobile phase).
  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Chromatographic Conditions:

  • Instrumentation: Alliance 2695 separation module system with a Spectral System UV2996 PDA detector[1].
  • Column: SupelcosilTM LC-F column (4.6 mm × 250 mm, 5 µm)[1].
  • Mobile Phase: A gradient elution using two solvents:
  • Solvent A: 0.5% (v/v) Trifluoroacetic acid in water.
  • Solvent B: Acetonitrile[1].
  • Gradient Program:
  • 0–1 min, 100–0% B
  • 2–3 min, 95–5% B
  • 4–20 min, 70–30% B
  • 21–23 min, 50–50% B
  • 24–25 min, 20–80% B
  • 26–27 min, 0–100% B
  • 28–30 min, 100–0% B[1].
  • Flow Rate: 0.9 mL/min[1].
  • Injection Volume: 10 µL[1].
  • Detection: PDA detector set at 325 nm for this compound[1].

Data Presentation: Comparison of HPLC Parameters

The following tables summarize the HPLC and UPLC parameters from the detailed protocols for easy comparison.

Table 1: HPLC/UPLC System Parameters for this compound Analysis

ParameterProtocol 1 (UPLC-MS/MS)Protocol 2 (HPLC-PDA)
Instrumentation Waters ACQUITY UPLC with TQ-S MSAlliance 2695 with UV2996 PDA
Column UPLC HSS T3 (50 x 2.1 mm, 1.8 µm)SupelcosilTM LC-F (250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.5% Trifluoroacetic Acid
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientGradient
Flow Rate 0.4 mL/min0.9 mL/min
Column Temperature 40 °CNot specified
Injection Volume 2 µL10 µL
Detection ESI-MS/MS (MRM)PDA (325 nm)

Visualizations

Troubleshooting Workflow for HPLC Analysis of this compound

The following diagram illustrates a logical workflow for troubleshooting common issues during the HPLC analysis of this compound.

HPLC_Troubleshooting HPLC Troubleshooting Workflow for this compound Analysis start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time baseline Baseline Issues? start->baseline tailing Tailing Peak? peak_shape->tailing Yes broadening Broad Peak? peak_shape->broadening No drift Retention Time Drift? retention_time->drift Yes random_variation Random Variation? retention_time->random_variation No noise Noisy Baseline? baseline->noise Yes drift_baseline Drifting Baseline? baseline->drift_baseline No check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) tailing->check_ph Check splitting Split Peak? broadening->splitting No clean_column Clean/Replace Column broadening->clean_column Yes splitting->clean_column Yes prepare_fresh_mp Prepare Fresh Mobile Phase drift->prepare_fresh_mp Check check_pump Check Pump for Leaks/Bubbles random_variation->check_pump Yes degas_mp Degas Mobile Phase noise->degas_mp Check equilibrate_column Ensure Proper Column Equilibration drift_baseline->equilibrate_column Yes dilute_sample Dilute Sample check_ph->dilute_sample dilute_sample->clean_column check_connections Check for Extra-column Volume clean_column->check_connections use_column_oven Use Column Oven prepare_fresh_mp->use_column_oven use_column_oven->equilibrate_column equilibrate_column->prepare_fresh_mp clean_detector Clean Detector Flow Cell degas_mp->clean_detector check_lamp Check Detector Lamp clean_detector->check_lamp check_lamp->check_pump

Caption: A flowchart for troubleshooting common HPLC issues.

References

Troubleshooting Dimethylfraxetin instability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the instability of Dimethylfraxetin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a natural coumarin compound found in various plants. In research, it is primarily investigated for its neuroprotective, anti-inflammatory, and antioxidant properties. Studies have shown its potential in modulating dopaminergic and glutamatergic neurotransmitter systems, making it a compound of interest in neuroscience research, particularly for conditions like psychosis and neurodegenerative diseases.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and pyridine. For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is the standard practice.

Q3: What are the optimal storage conditions for this compound?

To ensure stability, this compound powder should be stored at -20°C for up to two years or at 4°C for shorter periods. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.

Troubleshooting Guide for this compound Instability

Researchers may encounter issues with inconsistent or unexpected results in assays involving this compound. This guide addresses common problems related to its stability.

Problem 1: I am observing high variability or a loss of activity in my experimental results.

This is a common issue that can often be attributed to the degradation of this compound in the experimental setup.

  • Possible Cause 1: Improper Stock Solution Handling.

    • Solution: Ensure that this compound stock solutions are prepared and stored correctly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always use a fresh aliquot for each experiment.

  • Possible Cause 2: pH-dependent Degradation.

    • Solution: Coumarin compounds are generally more stable in acidic to neutral conditions and tend to degrade in alkaline environments. While specific quantitative data for this compound is limited, it is advisable to maintain the pH of your assay buffer in the range of 4-7. If your experimental conditions require a higher pH, consider minimizing the incubation time.

  • Possible Cause 3: Thermal Degradation.

    • Solution: Elevated temperatures can accelerate the degradation of coumarins. If your assay involves heating steps, minimize the duration and temperature as much as possible. When preparing stock solutions, gentle warming (up to 37°C) can be used to aid dissolution, but prolonged exposure to higher temperatures should be avoided.

Problem 2: My this compound solution appears cloudy or precipitated after dilution in aqueous buffer.

This issue is likely due to the poor aqueous solubility of this compound.

  • Solution: When diluting the DMSO stock solution into your aqueous assay buffer, ensure that the final concentration of DMSO is kept low (typically below 0.5% for cell-based assays) to prevent solvent-induced cytotoxicity and precipitation. Perform dilutions in a stepwise manner to avoid rapid concentration changes that can cause the compound to crash out of solution. A vehicle control with the same final DMSO concentration should always be included in your experiments.

Summary of this compound Stability and Handling
ParameterRecommendationRationale
Solvent DMSO, PyridineGood solubility for preparing concentrated stock solutions.
Stock Solution Storage (in DMSO) -80°C (up to 6 months)-20°C (up to 1 month)Minimizes degradation over time.
Handling Aliquot into single-use vials. Avoid repeated freeze-thaw cycles.Prevents degradation from temperature fluctuations.
Assay Buffer pH Maintain between pH 4 and 7.Coumarins are generally more stable in acidic to neutral conditions.
Assay Temperature Minimize exposure to high temperatures.Heat can accelerate the degradation of coumarins.
Dilution in Aqueous Media Keep final DMSO concentration low (<0.5%). Use stepwise dilution.Prevents precipitation and minimizes solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a short period to aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Cell-Based Assay Workflow
  • Thawing: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

  • Working Solution Preparation: Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the medium is below 0.5%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions.

  • Downstream Analysis: Proceed with your specific downstream analysis (e.g., cell viability assay, protein expression analysis, etc.).

Visualizations

Signaling Pathways and Experimental Workflow

Dimethylfraxetin_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solutions (in culture medium) thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Downstream Analysis incubate->analyze

Standard experimental workflow for using this compound.

Dimethylfraxetin_Signaling_Pathway cluster_neurotransmission Neurotransmitter System Modulation cluster_nrf2 Neuroprotective & Anti-inflammatory Pathway DMF This compound Glutamate Glutamatergic System DMF->Glutamate interacts with Dopamine Dopaminergic System DMF->Dopamine interacts with HCAR2 HCAR2 DMF->HCAR2 activates Neuroprotection Neuroprotection Keap1 Keap1 HCAR2->Keap1 leads to dissociation from Nrf2 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE translocates to nucleus & binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes promotes transcription of Antioxidant_Genes->Neuroprotection Anti_inflammation Anti-inflammation Antioxidant_Genes->Anti_inflammation

Proposed signaling pathways of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability or Loss of Activity cause1 Improper Stock Solution Handling start->cause1 cause2 pH-dependent Degradation start->cause2 cause3 Thermal Degradation start->cause3 cause4 Precipitation upon Dilution start->cause4 sol1 Use Fresh Aliquots Avoid Freeze-Thaw cause1->sol1 sol2 Maintain Buffer pH 4-7 Minimize Incubation Time cause2->sol2 sol3 Minimize Exposure to High Temperatures cause3->sol3 sol4 Low Final DMSO % Stepwise Dilution cause4->sol4

Troubleshooting logic for this compound instability.

References

Technical Support Center: Dimethylfraxetin Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Dimethylfraxetin to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency or Altered Biological Activity Chemical degradation of this compound due to improper storage conditions (e.g., exposure to light, high temperatures, or non-optimal pH).1. Verify storage conditions against recommended guidelines (see FAQs). 2. Perform purity analysis using a stability-indicating HPLC method (see Experimental Protocols). 3. If degradation is confirmed, discard the stock and prepare a fresh solution from a new batch of solid compound.
Discoloration of Solid Compound or Solutions Oxidation or photodegradation. The formation of quinone-like structures or photodegradation products can lead to a yellowish or brownish appearance.1. Protect the compound from light by storing it in amber vials or wrapping containers in aluminum foil. 2. For solutions, purge with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. 3. Avoid storing solutions for extended periods, especially if not refrigerated or frozen.
Precipitation in Stored Solutions Poor solubility at storage temperature, solvent evaporation, or degradation leading to less soluble products.1. Ensure the storage temperature is appropriate for the solvent used. 2. If storing at low temperatures, perform a solubility test to ensure the compound remains in solution. 3. Use tightly sealed containers to prevent solvent evaporation. 4. If precipitation is due to degradation, the solution should be discarded.
Inconsistent Experimental Results Partial degradation of this compound, leading to variable concentrations of the active compound.1. Routinely check the purity of your this compound stock, especially for long-term studies. 2. Prepare fresh solutions for critical experiments. 3. Follow a standardized protocol for solution preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, keeping it in a desiccator at 2-8°C is acceptable.

Q2: How should I prepare and store this compound solutions?

A2: this compound is soluble in organic solvents like DMSO and ethanol. For aqueous buffers, it is sparingly soluble. To prepare aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Aqueous solutions should be freshly prepared for immediate use. If short-term storage is necessary, store in airtight, light-protected containers at 2-8°C. It is not recommended to store aqueous solutions for more than a day.

Q3: What are the main factors that cause this compound degradation?

A3: The primary factors that can lead to the degradation of this compound, a coumarin derivative, are:

  • pH: Alkaline conditions (high pH) can catalyze the hydrolysis of the lactone ring in the coumarin structure.

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.

  • Light: this compound can undergo photodegradation upon exposure to UV or even ambient light.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q4: How can I assess the purity and degradation of my this compound sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of this compound and quantify any degradation products. This method should be able to separate the intact this compound from all potential degradation products. See the Experimental Protocols section for a general procedure.

Quantitative Data on Coumarin Stability

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours80°C~5%Hydrolyzed lactone ring product
0.1 M NaOH1 hour60°C> 90%Coumarinic acid salt
3% H₂O₂24 hoursRoom Temp~15%Oxidized and hydroxylated derivatives
UV Light (254 nm)48 hoursRoom Temp~25%Photodimers and other photoproducts
Dry Heat72 hours105°C~10%Thermally induced degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Transfer the solid compound to a vial and keep it in an oven at 105°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent for 6 hours.
  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and the solid compound to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days), as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.
  • Neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Peak Purity and Identification:

  • Use a photodiode array (PDA) detector to check for peak purity of the this compound peak in the presence of degradation products.
  • If significant degradation is observed, the degradation products can be further characterized using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are crucial.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example:

    • Start with 20% acetonitrile.

    • Ramp up to 80% acetonitrile over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 340 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can separate this compound from its degradation products, excipients, and any other potential impurities.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Alkaline pH) This compound->Hydrolysis [OH⁻] Oxidation Oxidation (O₂, Light, Metal Ions) This compound->Oxidation [O₂] Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation [hν] Lactone_Ring_Opening Lactone Ring Opening (Coumarinic Acid Derivative) Hydrolysis->Lactone_Ring_Opening Hydroxylated_Products Hydroxylated/Oxidized Products (e.g., Quinones) Oxidation->Hydroxylated_Products Photoproducts Photodimers and other Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Suspected this compound Degradation Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Purity_Analysis Perform HPLC Purity Analysis Check_Storage->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Discard_Sample Discard Old Stock. Prepare Fresh Solution. Degradation_Confirmed->Discard_Sample Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Investigate_Other Investigate Other Experimental Variables (e.g., Assay Conditions) No_Degradation->Investigate_Other

Caption: Workflow for troubleshooting this compound stability issues.

Technical Support Center: Overcoming Poor Bioavailability of Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Dimethylfraxetin in animal studies.

I. Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in animal models?

A1: Studies in Sprague-Dawley rats have shown the oral bioavailability of this compound to be approximately 19.7%.[1] This relatively low bioavailability can be a significant hurdle in preclinical studies, requiring higher doses to achieve therapeutic concentrations and potentially leading to variability in experimental outcomes.

Q2: What are the primary reasons for the poor oral bioavailability of this compound?

A2: The poor oral bioavailability of this compound is likely attributable to a combination of factors common to many coumarin derivatives:

  • Poor Aqueous Solubility: As a hydrophobic molecule, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for its absorption.

  • First-Pass Metabolism: this compound is metabolized by Cytochrome P450 (CYP) enzymes, primarily in the liver and small intestine, before it can reach systemic circulation.[1] Key enzymes involved in coumarin metabolism include CYP2A6, CYP1A1, CYP1A2, CYP2E1, and CYP3A4.

  • Efflux by Transporters: P-glycoprotein (P-gp), an efflux transporter found in the intestinal epithelium, can actively pump this compound back into the GI lumen, further reducing its net absorption.

Q3: What are the potential consequences of poor bioavailability in my animal studies?

A3: Poor bioavailability can lead to several experimental challenges:

  • High Dosage Requirements: Larger doses are needed to achieve the desired therapeutic effect, which can be costly and may introduce off-target effects or toxicity.

  • High Inter-Individual Variability: Differences in metabolism and absorption among individual animals can lead to significant variations in plasma concentrations, making data interpretation difficult.

  • Inconsistent Efficacy: Fluctuating plasma levels may result in unreliable or non-reproducible therapeutic outcomes.

  • Difficulty in Translating to Clinical Studies: Poor and variable bioavailability in preclinical models complicates dose selection and prediction of efficacy in humans.

Q4: What are the main strategies to improve the oral bioavailability of this compound?

A4: Several formulation strategies can be employed to overcome the poor bioavailability of this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and absorption.[2][3][4][5][6][7]

  • Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved absorption.[8][9][10]

  • Liposomal Formulations: Encapsulating this compound within lipid-based vesicles (liposomes) can protect it from degradation in the GI tract and enhance its uptake.[11][12]

II. Troubleshooting Guides

This section provides practical guidance for specific issues you might be facing in your experiments.

Guide 1: Inconsistent Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Poor and variable dissolution of the administered compound. 1. Improve Solubility: Consider formulating this compound as a solid dispersion or a nanoparticle suspension. 2. Ensure Uniform Dosing: Use a well-homogenized suspension for oral gavage to ensure each animal receives the same dose.
High first-pass metabolism. 1. Co-administration with CYP Inhibitors: While not a formulation strategy, co-administering a known inhibitor of relevant CYP enzymes (e.g., ketoconazole for CYP3A4) can help elucidate the impact of first-pass metabolism. Note: This should be a mechanistic study and not part of a standard efficacy experiment. 2. Formulation to Bypass First-Pass Metabolism: Explore alternative routes of administration if feasible (e.g., parenteral), or use formulations like liposomes that can be absorbed through the lymphatic system, partially bypassing the liver.
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration with P-gp Inhibitors: Similar to CYP inhibitors, using a P-gp inhibitor (e.g., verapamil) in a mechanistic study can confirm the role of P-gp in limiting absorption. 2. Use of Excipients that Inhibit P-gp: Some formulation excipients, such as certain polymers and surfactants used in nanoparticles and solid dispersions, have P-gp inhibitory effects.
Guide 2: Low Efficacy Despite High Doses
Potential Cause Troubleshooting Steps
Sub-therapeutic plasma concentrations due to poor bioavailability. 1. Increase Bioavailability: Implement one of the formulation strategies outlined in this guide (solid dispersion, nanoparticles, or liposomes). 2. Confirm Plasma Concentrations: Ensure your analytical method is sensitive enough to detect the expected low levels of this compound.
Rapid clearance from systemic circulation. 1. Sustained-Release Formulations: Nanoparticle and liposomal formulations can provide a sustained release of the drug, prolonging its presence in the circulation.
Degradation of the compound in the GI tract. 1. Protective Formulations: Liposomal encapsulation can shield this compound from the harsh environment of the stomach and intestines.

III. Data Presentation: Pharmacokinetic Parameters

The following tables summarize the known pharmacokinetic parameters of unformulated this compound and provide illustrative examples of how advanced formulations have improved the bioavailability of other poorly soluble compounds.

Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats

ParameterValueReference
Dose (Oral) 5 mg/kg[1]
Bioavailability (F%) 19.7%[1]

Note: Specific Cmax, Tmax, and AUC values for this compound were not explicitly provided in the cited abstract.

Table 2: Illustrative Examples of Bioavailability Enhancement with Advanced Formulations (Other Compounds)

CompoundFormulationAnimal ModelKey FindingsReference
Nuciferine LiposomesDogsRelative bioavailability increased 1.96-fold compared to the free drug.[13][14]
Daidzein NanosuspensionRatsRelative bioavailability increased by approximately 265.6% compared to coarse suspension.[15][16][17]
Candesartan Cilexetil Solid Dispersion-Solubility significantly increased, leading to predicted enhancement of bioavailability.[18]

Disclaimer: The data in Table 2 are for illustrative purposes only to demonstrate the potential of these formulation strategies. The actual improvement for this compound will need to be determined experimentally.

IV. Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in methanol in a 1:4 (w/w) ratio.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Formulation of this compound Nanoparticles by Emulsion-Solvent Evaporation Method
  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Polyvinyl alcohol (PVA).

  • Procedure:

    • Dissolve this compound and PLGA in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v).

    • Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.

    • Stir the resulting emulsion at room temperature for 4-6 hours to allow for the evaporation of DCM.

    • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

    • Wash the nanoparticle pellet with deionized water three times to remove excess PVA.

    • Resuspend the nanoparticles in deionized water and lyophilize to obtain a dry powder.

Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
  • Materials: this compound, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

    • The resulting multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

V. Visualization of Key Pathways and Workflows

Signaling Pathways

The bioavailability of this compound is significantly influenced by metabolic enzymes and efflux transporters in the intestine and liver.

Dimethylfraxetin_Metabolism cluster_gut Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Vein cluster_liver Hepatocyte cluster_circulation Systemic Circulation DMF_oral Oral this compound DMF_in This compound DMF_oral->DMF_in Absorption Pgp P-glycoprotein (Efflux Pump) DMF_in->Pgp Substrate for Efflux CYP_gut CYP450 Enzymes (e.g., CYP3A4) DMF_in->CYP_gut Metabolism DMF_portal Absorbed This compound DMF_in->DMF_portal To Portal Vein Pgp->DMF_oral Efflux Metabolites_gut Metabolites CYP_gut->Metabolites_gut DMF_liver This compound DMF_portal->DMF_liver CYP_liver CYP450 Enzymes (e.g., CYP2A6, 1A2, 2E1) DMF_liver->CYP_liver Metabolism DMF_systemic Bioavailable This compound DMF_liver->DMF_systemic To Systemic Circulation Metabolites_liver Metabolites CYP_liver->Metabolites_liver

Figure 1. Factors affecting this compound bioavailability.
Experimental Workflows

The following diagram illustrates a general workflow for developing and evaluating a novel formulation to enhance the bioavailability of this compound.

Formulation_Workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation (Animal Model) cluster_data Data Analysis SolidDispersion Solid Dispersion ParticleSize Particle Size & PDI SolidDispersion->ParticleSize Dissolution Dissolution & Drug Release SolidDispersion->Dissolution Nanoparticles Nanoparticles Nanoparticles->ParticleSize Encapsulation Encapsulation Efficiency Nanoparticles->Encapsulation Nanoparticles->Dissolution Liposomes Liposomes Liposomes->ParticleSize Liposomes->Encapsulation Liposomes->Dissolution Pharmacokinetics Pharmacokinetic Study (Cmax, Tmax, AUC) Dissolution->Pharmacokinetics Bioavailability Bioavailability Assessment Pharmacokinetics->Bioavailability Compare Compare to Unformulated Drug Bioavailability->Compare

Figure 2. Workflow for formulation and evaluation.
Logical Relationships

This diagram outlines the logical relationship between the problem (poor bioavailability) and the proposed solutions.

Logical_Relationship cluster_causes Underlying Causes cluster_solutions Formulation Solutions Problem Poor Bioavailability of This compound Solubility Low Aqueous Solubility Problem->Solubility Metabolism First-Pass Metabolism Problem->Metabolism Efflux P-gp Efflux Problem->Efflux SD_Sol Solid Dispersion Solubility->SD_Sol NP_Sol Nanoparticles Solubility->NP_Sol Lipo_Sol Liposomes Metabolism->Lipo_Sol Lymphatic uptake Efflux->NP_Sol P-gp inhibition by excipients Outcome Enhanced Bioavailability SD_Sol->Outcome NP_Sol->Outcome Lipo_Sol->Outcome

References

Technical Support Center: Dimethylfraxetin Dosage and Administration in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Dimethylfraxetin in rat models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with the refinement of dosage calculations and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for this compound in rats?

A1: Based on pharmacokinetic studies, oral dosages of 5 mg/kg and intravenous dosages of 1 mg/kg have been documented in Sprague-Dawley rats.[1][2] For intraperitoneal administration in rodent models of psychosis, dosages of 1 mg/kg and 5 mg/kg have been used in mice, which can serve as a starting point for rat studies, with appropriate allometric scaling.[3]

Q2: How should I prepare a this compound solution for oral gavage?

A2: this compound is poorly soluble in water. A common approach for oral administration of such compounds in rodents is to use a suspension vehicle. One documented vehicle used for this compound in mice is "VEH-Tween," which suggests a formulation containing Tween 80 as a surfactant to aid in suspension. While the exact concentration is not specified in the available literature, a common starting point is 0.5% to 1% Tween 80 in sterile saline or water. It is crucial to ensure the suspension is homogenous before each administration.

Q3: What are the key pharmacokinetic parameters of this compound in rats?

A3: In Sprague-Dawley rats, the oral bioavailability of this compound has been determined to be approximately 19.7%.[1][2] The oral half-life (t1/2z) is about 3.7 ± 1.6 hours, and the intravenous half-life is 3.7 ± 2.2 hours.[2]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is known to interact with key signaling pathways involved in inflammation and oxidative stress. Its effects are attributed to its interaction with the dopaminergic and glutamatergic systems.[4][5][6] More specifically, it has been shown to modulate neuroinflammation and oxidative stress.

Q5: Are there any known side effects or toxicity concerns with this compound in rats?

A5: Toxicity studies on the aqueous extract of Tagetes lucida, from which this compound can be isolated, have shown it to be safe at high doses in rats when administered orally, with no signs of gastric toxicity or digestive hemorrhage.[3][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between animals Inhomogeneous drug suspension.Ensure the this compound suspension is thoroughly vortexed or sonicated before each oral gavage to ensure a uniform concentration. Prepare the suspension fresh daily if stability is a concern.
Improper oral gavage technique.Ensure proper training in oral gavage to prevent accidental administration into the trachea. The volume should be appropriate for the rat's weight (typically 5-10 mL/kg).
Precipitation of this compound in the vehicle Low solubility of the compound.Increase the concentration of the surfactant (e.g., Tween 80) in small increments. Alternatively, consider using a co-solvent system, such as a small percentage of DMSO or PEG400, ensuring the final concentration is non-toxic to the animals.
Animal distress or adverse reactions after administration Vehicle intolerance.While Tween 80 is generally considered safe for oral administration in rats, individual sensitivities can occur. Consider trying an alternative vehicle such as methylcellulose or corn oil. Always include a vehicle-only control group to assess any effects of the vehicle itself.
High dose of this compound.If adverse effects are observed, consider reducing the dosage. Perform a dose-response study to determine the optimal therapeutic dose with minimal side effects.
Low oral bioavailability First-pass metabolism or poor absorption.The reported oral bioavailability is ~19.7%.[1][2] If higher systemic exposure is required, consider intravenous or intraperitoneal administration.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
Bioavailability19.7%[1][2]-
Half-life (t1/2z)3.7 ± 1.6 h[2]3.7 ± 2.2 h[2]

Table 2: Reported Dosages of this compound in Rodent Models

SpeciesRoute of AdministrationDosageExperimental ModelReference
Rat (Sprague-Dawley)Oral5 mg/kgPharmacokinetics[1][2]
Rat (Sprague-Dawley)Intravenous1 mg/kgPharmacokinetics[1][2]
Mouse (ICR)Intraperitoneal1 mg/kg, 5 mg/kgPsychosis[3]

Experimental Protocols

Detailed Methodology for Oral Gavage Administration of this compound in Rats

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dosage (e.g., 5 mg/kg) and the number and weight of the rats.

    • Prepare a 0.5% (w/v) Tween 80 solution in sterile saline. For example, add 50 mg of Tween 80 to 10 mL of sterile saline and mix thoroughly.

    • Weigh the calculated amount of this compound powder and place it in a sterile container.

    • Add a small volume of the 0.5% Tween 80 solution to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Vortex the suspension vigorously for at least 1-2 minutes to ensure homogeneity. If available, sonication can further improve the suspension.

    • Visually inspect the suspension for any large particles. It should appear as a uniform, milky suspension.

  • Animal Handling and Administration:

    • Accurately weigh each rat before dosing to calculate the precise volume of suspension to be administered.

    • Gently restrain the rat.

    • Before each administration, vortex the this compound suspension again to ensure it is well-mixed.

    • Use a proper-sized, ball-tipped gavage needle to administer the suspension directly into the stomach.

    • Administer the calculated volume slowly and carefully to avoid regurgitation and aspiration.

    • Monitor the animal for a short period after administration for any signs of distress.

  • Control Group:

    • Administer the vehicle (0.5% Tween 80 in sterile saline) alone to a control group of rats to account for any effects of the vehicle or the gavage procedure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis calc Calculate Dosage weigh Weigh this compound calc->weigh prep_vehicle Prepare 0.5% Tween 80 in Saline mix Create Homogenous Suspension prep_vehicle->mix weigh->mix vortex Vortex Suspension mix->vortex weigh_animal Weigh Rat gavage Oral Gavage weigh_animal->gavage vortex->gavage monitor Monitor Animal gavage->monitor collect Collect Samples monitor->collect analyze Analyze Data collect->analyze

Caption: Experimental workflow for this compound administration.

signaling_pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway DMF This compound Nrf2 Nrf2 DMF->Nrf2 Activates IKK IKK DMF->IKK Inhibits Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Antioxidant_Enzymes->Proinflammatory_Cytokines Reduces oxidative stress, indirectly inhibiting NFkB NF-κB NFkB->Proinflammatory_Cytokines Inhibits transcription of IkB IκBα IKK->IkB Inhibits phosphorylation of IkB->NFkB Prevents degradation of

Caption: this compound's interaction with Nrf2 and NF-κB pathways.

References

Technical Support Center: Minimizing Off-Target Effects of Dimethylfraxetin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Dimethylfraxetin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a coumarin compound with reported anti-inflammatory, antioxidant, and neuroprotective properties. While its precise molecular target is not definitively established, studies on structurally similar coumarins suggest it may interact with multiple signaling pathways. In animal models, it has been shown to modulate dopaminergic and glutamatergic systems.[1][2][3][4] In cell culture, related coumarins have been observed to influence pathways such as NF-κB and MAPK/ERK.[5][6][7] Therefore, its effects in cell culture are likely a result of modulating one or more of these pathways.

Q2: I am observing unexpected or inconsistent results in my cell-based assay after treating with this compound. Could these be off-target effects?

A2: Yes, unexpected or inconsistent results are often indicative of off-target effects, especially when working with small molecules that can have broad activity.[2] These effects can manifest as changes in cell morphology, proliferation rates, or reporter gene activity that are independent of the intended target. To determine if your observations are due to off-target interactions, it is crucial to perform thorough control experiments.

Q3: What are some common off-target signaling pathways that might be affected by this compound?

A3: Based on the activity of similar coumarin compounds, potential off-target pathways for this compound include the NF-κB and MAPK/ERK signaling cascades.[5][6][7] Unintended activation or inhibition of these pathways can lead to a wide range of cellular responses, including changes in inflammation, proliferation, and survival.

Q4: How can I determine an appropriate working concentration for this compound in my cell line to minimize off-target effects?

A4: A dose-response experiment is essential to identify the optimal concentration range. This involves treating your cells with a serial dilution of this compound and measuring both the desired on-target effect and cell viability (e.g., using an MTT or other cytotoxicity assay). The goal is to find the lowest concentration that produces the desired effect with minimal impact on cell viability. It is also important to consider the incubation time, as prolonged exposure can lead to increased cytotoxicity.[8]

Q5: My this compound, dissolved in DMSO, is precipitating when added to my cell culture medium. What can I do?

A5: Precipitation upon addition to aqueous solutions is a common issue for hydrophobic compounds.[9][10] To address this, ensure your final DMSO concentration in the culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[8][11][12] You can try to prepare a more concentrated stock solution in DMSO and add a smaller volume to your medium. It is also recommended to add the compound to the medium with gentle mixing and to visually inspect for any precipitation before adding it to the cells.

Troubleshooting Guides

Issue 1: High Cell Toxicity Observed at Effective Concentrations

Possible Cause: The effective concentration of this compound for your desired outcome may be inherently toxic to your cell line, or the compound may be degrading into toxic byproducts.

Troubleshooting Steps:

  • Confirm with a Dose-Response Curve: Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) with a broad range of this compound concentrations and multiple time points.

  • Reduce Incubation Time: Determine if a shorter exposure to the compound is sufficient to achieve the desired on-target effect while minimizing toxicity.

  • Serum Concentration: The presence of serum proteins can affect compound availability and toxicity. Consider performing experiments in low-serum or serum-free media, but be aware that this can also alter cellular responses.

  • Use a Structurally Unrelated Compound: If available, use another compound known to target the same pathway to see if it produces a similar phenotype without the toxicity.

Issue 2: Discrepancy Between Reporter Assay Results and Endogenous Protein Levels

Possible Cause: this compound might be directly interfering with the reporter protein (e.g., luciferase) or the expression machinery of the reporter construct, leading to false positive or false negative results.

Troubleshooting Steps:

  • Use a Control Reporter Vector: Transfect cells with a reporter vector that has a constitutive promoter instead of the specific response element. If this compound affects the signal from this vector, it indicates direct interference with the reporter system.

  • Switch Reporter Systems: If interference is suspected, consider using a different reporter gene, such as a fluorescent protein instead of luciferase.

  • Validate with an Orthogonal Assay: Confirm your findings by measuring the expression or activity of the endogenous target protein using methods like Western blotting, qPCR, or an enzymatic assay.

Quantitative Data Summary

ParameterValue/RangeCell Line(s)Notes
Working Concentration 1-50 µM (in vivo studies)Not specified for cell cultureIn vivo doses were 1-5 mg/kg.[3][13] Effective in vitro concentrations need to be determined empirically.
DMSO Concentration < 0.5% (v/v)Most cell linesHigher concentrations can be cytotoxic.[8][11][12]
IC50 of DMSO ~1-5% (v/v)K562, HL-60, HCT-116Varies significantly between cell lines and incubation times.[8]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of stock concentrations.

  • Treatment: The following day, dilute the this compound stock solutions in cell culture medium to the final desired concentrations (ensure the final DMSO concentration is constant across all wells and below 0.5%). Replace the existing medium with the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for MAPK/ERK and NF-κB Pathway Activation
  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls for pathway activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-ERK, ERK, p-p65, p65, IκBα).

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels to determine the effect of this compound on pathway activation.

Visualizations

Signaling_Pathways cluster_MAPK_ERK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF_ERK Transcription Factors (e.g., c-Myc, AP-1) ERK->TF_ERK Gene_Exp_ERK Gene Expression (Proliferation, Survival) TF_ERK->Gene_Exp_ERK Stimuli Inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocates Gene_Exp_NFkB Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Exp_NFkB This compound This compound This compound->ERK Potential Inhibition This compound->NFkB_nuc Potential Inhibition Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Precipitation Is the compound precipitating in the media? Start->Check_Precipitation Check_Concentration Is the compound concentration optimized? Dose_Response Perform Dose-Response & Cytotoxicity Assay (MTT) Check_Concentration->Dose_Response No Off_Target_Assay Are off-target pathways suspected? Check_Concentration->Off_Target_Assay Yes Dose_Response->Off_Target_Assay Check_Precipitation->Check_Concentration No Solubility_Check Optimize Solubilization: - Lower final DMSO % - Prepare fresh stock Check_Precipitation->Solubility_Check Yes Solubility_Check->Check_Concentration Pathway_Analysis Perform Pathway Analysis: - Western Blot (p-ERK, p-p65) - Reporter Assays Off_Target_Assay->Pathway_Analysis Yes Control_Experiment Perform Control Experiments: - Vehicle Control - Unrelated compound with  similar target Off_Target_Assay->Control_Experiment No Pathway_Analysis->Control_Experiment End End: Interpret Results Control_Experiment->End

References

Technical Support Center: Enhancing the Purity of Isolated Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Dimethylfraxetin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isolating and purifying this compound?

A1: The primary methods for isolating and purifying this compound from plant extracts, such as Tagetes lucida, involve a combination of chromatographic techniques. The typical workflow includes initial extraction with solvents of increasing polarity, followed by column chromatography and high-performance liquid chromatography (HPLC) for final purification.[1]

  • Extraction: Sequential extraction with solvents like n-hexane, ethyl acetate, and methanol is used to partition compounds based on polarity. This compound is often found in the ethyl acetate fraction.

  • Column Chromatography: Open-column chromatography using normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) stationary phases is employed for the initial separation of this compound from other compounds in the crude extract.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is the preferred method for obtaining high-purity this compound.[2][3][4] Reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid like formic acid to improve peak shape, are commonly used.[5][6]

  • Recrystallization: This technique can be used as a final purification step to obtain highly pure crystalline this compound. The choice of solvent is critical for successful recrystallization.[7][8]

Q2: How can I improve the separation of this compound from closely related coumarins during column chromatography?

A2: Achieving good separation between structurally similar coumarins can be challenging. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: Systematically vary the solvent polarity. In normal-phase chromatography, a gradual increase in the polarity of the eluent can improve separation. In reverse-phase, a shallow gradient of the organic solvent can be effective.

  • Adjust the Column Length and Diameter: Increasing the column length can improve separation by increasing the number of theoretical plates.[9] A narrower column can also enhance resolution, but with a lower loading capacity.

  • Modify the Stationary Phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or chemically modified silica.

  • Control the Flow Rate: A slower flow rate generally allows for better equilibration between the stationary and mobile phases, leading to improved resolution, although it will increase the purification time.

Q3: My this compound sample shows peak tailing in the HPLC chromatogram. What could be the cause and how do I fix it?

A3: Peak tailing in HPLC is a common issue that can affect purity assessment and quantification. The primary causes and solutions are:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols on C18 columns) can cause tailing. Adding a small amount of a competing agent, like triethylamine, to the mobile phase or using an end-capped column can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.

  • Mismatched Solvent Strength: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or tailing. Ideally, dissolve the sample in the mobile phase.

  • Column Degradation: A void at the column inlet or contamination can also cause peak tailing. Reversing the column and flushing with a strong solvent may help. If the problem persists, the column may need to be replaced.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[7] Common solvents for recrystallizing coumarins include:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

  • Mixtures of solvents, such as hexane/ethyl acetate or hexane/acetone, can also be effective.[10]

It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific sample.

Q5: How can I identify and remove common impurities in my this compound sample?

A5: Impurities can originate from the natural source, the extraction and purification process, or from degradation of the compound.[11][12]

  • Identification: Techniques like HPLC coupled with mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying the chemical structure of impurities.

  • Removal:

    • Chromatographic Methods: Preparative HPLC is highly effective for separating impurities with different chromatographic behavior from this compound.[2][3][4]

    • Recrystallization: If the impurity has different solubility characteristics, recrystallization can be a very effective final purification step.[7][8]

    • Solid-Phase Extraction (SPE): SPE cartridges can be used for a rapid clean-up of the sample to remove interfering substances.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction
Possible Cause Solution
Incomplete Extraction Ensure the plant material is finely ground to increase the surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles.
Inappropriate Solvent Choice The polarity of the extraction solvent may not be optimal. For this compound, ethyl acetate is often a good choice. Consider a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to ensure all compounds are extracted.
Degradation During Extraction Some coumarins can be sensitive to heat and light.[11] Use extraction methods that avoid high temperatures, such as maceration or percolation at room temperature, and protect the extracts from light.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Solution
Improper Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad, overlapping bands.
Sample Overloading Applying too much crude extract to the column will exceed its separation capacity. Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100).
Inadequate Mobile Phase The solvent system may be too polar or not polar enough, resulting in either rapid elution of all components or no elution at all. Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that gives good separation of the target compound.
Compound Insolubility The compound may be precipitating on the column.[8] Ensure the sample is fully dissolved in the initial mobile phase before loading.
Issue 3: Impure Fractions from Preparative HPLC
Possible Cause Solution
Co-eluting Impurities An impurity may have a very similar retention time to this compound. Optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a different stationary phase to alter selectivity.[6]
Peak Overlap due to Overloading To increase throughput, columns are often overloaded in preparative HPLC, which can lead to broader peaks and overlap.[3] Reduce the injection volume or sample concentration to improve resolution, although this will require more runs.
Fraction Collection Errors The fraction collector may not be timed correctly to capture the peak accurately. Adjust the collection window and consider collecting smaller fractions across the peak to isolate the purest part.

Data Presentation

Table 1: Comparison of Purity Levels for Coumarins Achieved by Different Purification Methods (Illustrative)

Purification MethodCompoundInitial PurityFinal PurityReference
High-Speed Counter-Current ChromatographyFraxinCrude Extract97.6%[13]
High-Speed Counter-Current ChromatographyAesculinCrude Extract99.5%[13]
Adsorption ChromatographyAesuletinCrude Extract98.5%[14]
Semi-preparative HPLCPeucedaninFractionated Extract97.8%[15]
Semi-preparative HPLCOfficinalin isobutyrateFractionated Extract99.7%[15]

Note: This table provides illustrative examples of purity levels achieved for various coumarins using different purification techniques, as direct comparative data for this compound was not available in the searched literature.

Experimental Protocols

Protocol 1: General Workflow for Isolation and Purification of this compound

This protocol outlines a general procedure for the isolation and purification of this compound from a plant source like Tagetes lucida.

  • Plant Material Preparation:

    • Dry the aerial parts of the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Perform a sequential extraction of the powdered plant material with solvents of increasing polarity.

    • Begin with n-hexane to remove non-polar compounds. Macerate the powder in n-hexane (e.g., 1:10 w/v) for 24-48 hours with occasional stirring. Filter and repeat the extraction two more times.

    • Air-dry the plant residue and then extract with ethyl acetate using the same procedure. This compound is expected to be in this fraction.

    • Finally, extract the residue with methanol to isolate more polar compounds.

    • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator.

  • Column Chromatography (Initial Purification):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the concentrated ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Pool the fractions rich in this compound and concentrate them.

  • Preparative HPLC (Final Purification):

    • Dissolve the semi-purified sample from column chromatography in the HPLC mobile phase.

    • Use a reverse-phase C18 column.

    • The mobile phase can be a gradient of acetonitrile (or methanol) and water, with 0.1% formic acid added to both solvents.

    • Develop a gradient method based on analytical HPLC runs to achieve optimal separation of this compound from remaining impurities.

    • Inject the sample and collect the fraction corresponding to the this compound peak.

    • Analyze the purity of the collected fraction by analytical HPLC.

  • Recrystallization (Optional Final Step):

    • If further purification is needed, dissolve the purified this compound from HPLC in a minimal amount of a hot, suitable solvent (e.g., ethanol or ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant Dried Plant Material hexane Hexane Extraction plant->hexane ethyl_acetate Ethyl Acetate Extraction hexane->ethyl_acetate methanol Methanol Extraction ethyl_acetate->methanol column_chrom Column Chromatography ethyl_acetate->column_chrom Crude Extract prep_hplc Preparative HPLC column_chrom->prep_hplc recrystallization Recrystallization prep_hplc->recrystallization hplc_analysis Purity Check (HPLC) recrystallization->hplc_analysis final_product Pure this compound hplc_analysis->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

signaling_pathway cluster_glutamatergic Glutamatergic Synapse cluster_dopaminergic Dopaminergic Synapse NMDA_R NMDA Receptor Neuron Postsynaptic Neuron NMDA_R->Neuron Ca2+ influx Glutamate Glutamate Glutamate->NMDA_R D2_R D2 Receptor D2_R->Neuron Inhibitory Signal Dopamine Dopamine Dopamine->D2_R This compound This compound This compound->NMDA_R Modulates This compound->D2_R Modulates

Caption: Putative interaction of this compound with glutamatergic and dopaminergic pathways.[1]

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Dimethylfraxetin and Herniarin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research, the coumarins Dimethylfraxetin and Herniarin have emerged as compounds of significant interest due to their diverse pharmacological activities. This guide provides a comparative overview of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The following sections detail their performance in various biological assays, outline the experimental protocols used for their evaluation, and visualize their mechanistic pathways.

Quantitative Comparison of Bioactivities

The efficacy of this compound and Herniarin has been evaluated across several studies, particularly focusing on their anti-inflammatory, neuroprotective, and anti-cancer properties. The data presented below summarizes key quantitative findings from comparative and individual studies.

Biological ActivityCompoundMetricValueCell Line / ModelReference
Anticancer HerniarinIC50207.6 μMMCF-7 (Breast Carcinoma)[1]
Enzyme Inhibition HerniarinIC50103.1 nMHMG-CoA Reductase[2]
Anti-inflammatory HerniarinEdema Inhibition86.92%TPA-induced auricular edema in mice[3]
Neuroprotection This compoundBehavioral ImprovementSignificant reversal of ketamine-induced cognitive impairmentICR mice[4][5][6][7]
Neuroprotection HerniarinBehavioral ImprovementSignificant reversal of ketamine-induced cognitive impairmentICR mice[4][5][6][7]
Antipsychotic-like This compoundBehavioral EffectSignificant decrease in total crossings, rearing, and grooming in Open Field TestICR mice with ketamine-induced psychosis[4]
Antipsychotic-like HerniarinBehavioral EffectSignificant decrease in total crossings, rearing, and grooming in Open Field TestICR mice with ketamine-induced psychosis[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Herniarin.

Evaluation of Antipsychotic-like Activity in a Ketamine-Induced Psychosis Model
  • Animal Model: Male ICR mice were used for the study.

  • Induction of Psychosis: Psychosis-like symptoms were induced by an intraperitoneal (i.p.) injection of ketamine (50 mg/kg).

  • Drug Administration: this compound and Herniarin were administered to different groups of mice.

  • Behavioral Assessments:

    • Open Field Test (OFT): To assess locomotor activity and stereotyped behaviors, mice were placed in an open field arena, and behaviors such as total crossings, rearing, and grooming were recorded for 30 minutes.[4]

    • Passive Avoidance Test (PAT): To evaluate fear-based memory, the test was conducted in a two-chambered apparatus. The latency to enter the dark compartment was measured.[5][7]

    • Forced Swimming Test (FST): To assess antidepressant-like effects, mice were placed in a cylinder of water, and the duration of immobility was recorded.[5][7]

    • Social Interaction Test (SIT): To measure social behavior, the interaction time between two unfamiliar mice was recorded.[7]

  • Statistical Analysis: Data were analyzed using ANOVA followed by Dunnett's Test, with p < 0.05 considered statistically significant.[5][7]

Anti-inflammatory Activity Assessment using TPA-Induced Auricular Edema
  • Animal Model: Mice were used for this assay.

  • Induction of Inflammation: Edema was induced in the mouse ear by topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).

  • Treatment: this compound and Herniarin were applied topically to the ear.

  • Measurement of Edema: The anti-inflammatory effect was quantified by measuring the inhibition of ear edema, typically by weighing the ear punch biopsies. Herniarin showed an 86.92% inhibition of local edema.[3]

In Vitro Cytotoxicity Assay
  • Cell Line: Human breast carcinoma cell line MCF-7 was used.

  • Treatment: Cells were treated with varying concentrations of Herniarin.

  • Assay: The cytotoxicity was determined using a standard cell viability assay, such as the MTT assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated, which is the concentration of the compound that inhibits 50% of cell growth. For Herniarin, the IC50 was 207.6 μM.[1]

Signaling Pathways and Mechanisms of Action

This compound and Herniarin exert their biological effects through the modulation of various signaling pathways. The diagrams below illustrate some of the key pathways identified in the literature.

experimental_workflow cluster_induction Induction of Condition cluster_treatment Treatment cluster_assessment Assessment ketamine Ketamine (50 mg/kg) df This compound ketamine->df hn Herniarin ketamine->hn tpa TPA Application tpa->hn mcf7 MCF-7 Cells mcf7->hn behavioral Behavioral Tests (OFT, PAT, FST, SIT) df->behavioral hn->behavioral edema Auricular Edema Measurement hn->edema cytotoxicity Cytotoxicity Assay (IC50) hn->cytotoxicity

Experimental Workflow Diagram.

The above diagram illustrates the general workflow of the experiments conducted to compare the efficacy of this compound and Herniarin in different models.

herniarin_pathway herniarin Herniarin lxr LXR-α/β herniarin->lxr Upregulates pi3k PI3K lxr->pi3k Inhibits akt Akt pi3k->akt Activates maf1 Maf1 akt->maf1 Phosphorylates/Inhibits lipogenesis Lipogenesis Genes (FASN, ACACA) maf1->lipogenesis Represses cell_growth Cell Growth and Proliferation lipogenesis->cell_growth Promotes

Herniarin's Proposed Anticancer Signaling Pathway.

This diagram depicts the proposed mechanism of action for Herniarin in inhibiting mammary carcinogenesis. It suggests that Herniarin upregulates Liver X Receptors (LXR-α/β), which in turn inhibits the PI3K/Akt signaling pathway. This leads to the activation of Maf1, a repressor of lipogenic genes, ultimately suppressing cancer cell growth and proliferation.[2]

neuropsychopharmacology_pathway cluster_compounds Coumarins cluster_systems Neurotransmitter Systems df This compound dopaminergic Dopaminergic System (D2 Receptors) df->dopaminergic Interacts with glutamatergic Glutamatergic System (NMDA Receptors) df->glutamatergic Interacts with serotonergic Serotonergic System df->serotonergic Potentially involves gabaergic GABAergic System df->gabaergic Potentially involves hn Herniarin hn->dopaminergic Interacts with hn->glutamatergic Interacts with

Neuropharmacological Targets of this compound and Herniarin.

Both this compound and Herniarin have been shown to interact with key neurotransmitter systems implicated in psychosis and other neurological disorders.[4][5][6] The diagram illustrates their interaction with the dopaminergic and glutamatergic systems. This compound's sedative-like effects are also suggested to involve the serotonergic and GABAergic systems.[4]

Conclusion

Both this compound and Herniarin demonstrate significant and often comparable efficacy in preclinical models of psychosis and neuroinflammation. Herniarin has also been quantitatively characterized for its anticancer and enzyme inhibitory activities. The choice between these two coumarins for further drug development would depend on the specific therapeutic target. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for future research into these promising natural compounds.

References

Dimethylfraxetin: A Comparative Analysis of its Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dimethylfraxetin's Antioxidant Potential Against Other Coumarins and a Standard Antioxidant. This guide provides a data-driven comparative analysis of this compound's antioxidant capacity, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound, a trimethoxy-substituted coumarin, has garnered interest for its potential biological activities. As a derivative of coumarin, a class of compounds known for their diverse pharmacological properties, this compound's antioxidant capacity is of significant interest. This guide compares its predicted and experimentally-derived antioxidant potential with structurally related coumarins and the well-established antioxidant, Trolox.

Comparative Antioxidant Capacity: Data Summary

The antioxidant capacity of a compound can be evaluated through various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most common methods. The efficacy is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAntioxidant AssayIC50 (µM)Ionization Potential (kcal/mol)
This compound (Scoparone Isomer) ComputationalNot Determined166.50
Scoparone (6,7-dimethoxycoumarin)ComputationalNot Determined166.50
FraxetinDPPH>100Not Determined
HerniarinDPPH>100Not Determined
UmbelliferoneDPPH>100Not Determined
Trolox (Standard) DPPH ~40-50 Not Applicable
Ascorbic Acid (Standard) DPPH ~20-40 Not Applicable

Note: The Ionization Potential (IP) is a computational parameter where a lower value generally suggests a higher antioxidant potential. The IP value for this compound is for its isomer, Scoparone, as found in computational studies. Experimental IC50 values for some coumarins were reported as greater than 100 µM, indicating lower activity compared to standards like Trolox and Ascorbic Acid under the tested conditions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and further comparative studies.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (this compound or other antioxidants). A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • Calculation of scavenging activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which decolorizes upon reduction by an antioxidant.

Procedure:

  • Generation of ABTS radical cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at a specific wavelength (typically 734 nm).

  • Reaction mixture: A small volume of the test compound at various concentrations is added to a specific volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Absorbance measurement: The absorbance is measured at 734 nm.

  • Calculation of scavenging activity and IC50: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

Signaling Pathway and Experimental Workflow

Keap1/Nrf2/ARE Signaling Pathway

Several studies suggest that the antioxidant effects of coumarins may be mediated through the activation of the Keap1/Nrf2/ARE signaling pathway. This pathway is a crucial cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_Nrf2_Maf Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 induces dissociation Maf Maf Nrf2_nuc->Maf Nrf2_Maf_complex Nrf2-Maf Heterodimer ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes activates transcription of Transcription Transcription Nrf2_Maf_complex->ARE binds to

Caption: Keap1/Nrf2/ARE signaling pathway activated by this compound.

Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro antioxidant capacity of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison Compound This compound Stock Solution DPPH_Assay DPPH Assay: Mix Compound + DPPH Incubate Measure Absorbance Compound->DPPH_Assay ABTS_Assay ABTS Assay: Mix Compound + ABTS Incubate Measure Absorbance Compound->ABTS_Assay DPPH_reagent DPPH Radical Solution DPPH_reagent->DPPH_Assay ABTS_reagent ABTS Radical Cation Solution ABTS_reagent->ABTS_Assay Calc_Scavenging Calculate % Radical Scavenging DPPH_Assay->Calc_Scavenging ABTS_Assay->Calc_Scavenging Plot_Curve Plot Dose-Response Curve Calc_Scavenging->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50 Compare Compare IC50 with Standards (e.g., Trolox) Det_IC50->Compare

A Comparative Guide to the Cross-Validation of HPLC and LC-MS for Dimethylfraxetin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of Dimethylfraxetin, a coumarin with potential therapeutic properties.

This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods, supported by experimental data. The objective is to furnish a clear, data-driven comparison to aid in the selection of the most appropriate analytical technique for specific research needs.

Methodological Overview

The core principle of both HPLC and LC-MS is the separation of components in a mixture by passing them through a column packed with a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The key distinction between the two techniques lies in the method of detection. HPLC-UV measures the absorption of ultraviolet light by the analyte, whereas LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio.

Below are the detailed experimental protocols for the analysis of this compound using both LC-MS/MS and a representative HPLC-UV method.

Experimental Protocols

LC-MS/MS Method for this compound in Rat Plasma

This method is adapted from a pharmacokinetic study and is highly sensitive and specific.

  • Sample Preparation:

    • To a 100 µL plasma sample, add 300 µL of a precipitation solution (acetonitrile and methanol, 9:1, v/v) containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 5 µL aliquot into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Run Time: 6 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • Capillary Voltage: 3.5 kV

Representative HPLC-UV Method for this compound
  • Sample Preparation:

    • For plant extracts, perform a solid-liquid extraction with a suitable solvent like methanol or ethanol.

    • Filter the extract through a 0.45 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

    • Dilute the sample to an appropriate concentration with the mobile phase.

    • Inject a 20 µL aliquot into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acid modifier like acetic acid or phosphoric acid to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled at 25-30°C

    • Detection Wavelength: Based on the UV spectrum of this compound, likely around 340 nm.

Performance Comparison

The following tables summarize the quantitative performance data for both LC-MS/MS and the representative HPLC-UV method for the detection of this compound.

Table 1: Performance Characteristics of LC-MS/MS for this compound Analysis

ParameterPerformance
Linearity Range 2 - 4000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy 90 - 111%
Recovery > 83%

Table 2: Representative Performance Characteristics of HPLC-UV for Coumarin Analysis

ParameterRepresentative Performance
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 5%
Accuracy 98 - 102%
Recovery > 95%

Note: The data for the HPLC-UV method is representative of the analysis of similar compounds and may vary for a specific validated method for this compound.

Visualizing the Methodologies

To further elucidate the operational flow and comparative aspects of these two techniques, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data_analysis Data Analysis Sample Biological or Plant Sample Extraction Extraction Sample->Extraction Cleanup Cleanup / Protein Precipitation Extraction->Cleanup Concentration Concentration / Reconstitution Cleanup->Concentration Injector Autosampler Concentration->Injector HPLC_pump HPLC Pump HPLC_pump->Injector Column HPLC Column Injector->Column UV_Detector UV-Vis Detector Column->UV_Detector MS_Detector Mass Spectrometer Column->MS_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram MS_Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General experimental workflow for HPLC-UV and LC-MS analysis.

Method_Comparison HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Specificity Specificity HPLC_UV->Specificity Lower Cost Cost HPLC_UV->Cost Lower Complexity Complexity HPLC_UV->Complexity Lower LC_MS LC-MS LC_MS->Sensitivity Higher LC_MS->Specificity Higher LC_MS->Cost Higher LC_MS->Complexity Higher

Caption: Key comparison points between HPLC-UV and LC-MS.

Discussion and Conclusion

The cross-validation of HPLC-UV and LC-MS for the detection of this compound reveals significant differences in their performance, guiding the selection of the appropriate technique for specific analytical needs.

LC-MS/MS stands out for its superior sensitivity and specificity. The ability to quantify this compound at the nanogram per milliliter level makes it the method of choice for pharmacokinetic studies, bioequivalence studies, and the analysis of trace levels in complex biological matrices. The use of MRM provides a high degree of certainty in analyte identification, minimizing the risk of interference from co-eluting compounds.

HPLC-UV, on the other hand, offers a more accessible and cost-effective solution. While it has a lower sensitivity compared to LC-MS, it is often sufficient for the analysis of higher concentration samples, such as in the quality control of raw materials, formulation development, and in vitro studies where analyte concentrations are relatively high. The instrumentation is more common in analytical laboratories, and the method development can be more straightforward.

Unveiling the Anxiolytic Potential of Dimethylfraxetin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the anxiolytic properties of Dimethylfraxetin with established alternatives, supported by available preclinical data. This analysis aims to facilitate an objective evaluation of this compound as a potential therapeutic agent for anxiety-related disorders.

This compound, a naturally occurring coumarin, has demonstrated anxiolytic-like effects in preclinical studies. This guide synthesizes the existing research to offer a clear comparison with other anxiolytic agents, details the experimental protocols used to evaluate its efficacy, and visualizes its proposed mechanisms of action.

Comparative Efficacy: Insights from Preclinical Models

Direct comparative studies of this compound against standard anxiolytic drugs are limited in the currently available literature. However, by examining data from independent studies, we can draw preliminary comparisons. The Open Field Test (OFT) is a widely used behavioral assay to assess anxiety and locomotor activity in rodents. A reduction in anxiety is often correlated with an increase in exploratory behavior in the center of the open field.

A key study by Porras-Dávila and colleagues in 2022 investigated the effects of this compound on rodent behavior. While the primary focus of this study was on psychosis models, the data from the Open Field Test provides valuable insights into its potential anxiolytic properties. The table below summarizes the effects of this compound on various behavioral parameters in the OFT. For comparative context, typical effects of the widely prescribed anxiolytic, Diazepam, are also presented. It is important to note that these results are from different studies and experimental conditions may vary.

CompoundDoseAnimal ModelKey Behavioral ParametersOutcomeReference
This compound 1 mg/kgMiceTotal Crossings, Rearing, GroomingSignificant decrease in total crossings and rearing, suggesting a potential sedative or anxiolytic effect. Grooming behavior was similar to the baseline group.[1]
Diazepam 1-2 mg/kgMice/RatsTime in Center, LocomotionGenerally increases time spent in the center of the open field and can decrease overall locomotion at higher doses, indicative of anxiolytic and sedative effects respectively.[2]

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies from the cited research are provided below.

Open Field Test (OFT) Protocol for this compound

The anxiolytic and sedative effects of this compound were evaluated using the Open Field Test.[1]

  • Apparatus: A square arena (typically 50x50x50 cm) with the floor divided into a grid of equal squares. The central area is distinguished from the peripheral areas.

  • Animals: Male ICR mice were used in the study.

  • Procedure:

    • Animals were habituated to the testing room for at least 1 hour before the experiment.

    • This compound (1 mg/kg) or vehicle was administered intraperitoneally 30 minutes before the test.

    • Each mouse was individually placed in the center of the open field arena.

    • Behavior was recorded for a period of 5 to 30 minutes.

    • The following parameters were scored: total crossings (number of grid lines crossed), rearing (number of times the animal stood on its hind legs), and grooming (duration of self-cleaning behaviors).[1]

  • Statistical Analysis: Data were analyzed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment group with the control group. A p-value of less than 0.05 was considered statistically significant.[1]

Visualizing the Mechanism of Action

The anxiolytic effects of this compound are believed to be mediated through its interaction with the serotonergic and GABAergic neurotransmitter systems.[1] The following diagrams illustrate the proposed signaling pathways and the experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal Habituation Animal Habituation Drug Administration Drug Administration Animal Habituation->Drug Administration Open Field Test Open Field Test Drug Administration->Open Field Test Data Collection Data Collection Open Field Test->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Experimental Workflow for Behavioral Analysis.

The proposed mechanism of action for this compound's anxiolytic effects involves modulation of key neurotransmitter systems implicated in anxiety.

signaling_pathway cluster_gaba GABAergic System cluster_serotonin Serotonergic System DF_GABA This compound GABA_A GABA-A Receptor DF_GABA->GABA_A Positive Allosteric Modulation Neuronal_Inhibition Neuronal Hyperpolarization (Anxiolytic Effect) GABA_A->Neuronal_Inhibition Increases Cl- influx DF_5HT This compound _5HT1A 5-HT1A Receptor DF_5HT->_5HT1A Agonism _5HT2A 5-HT2A Receptor DF_5HT->_5HT2A Modulation Anxiolysis_5HT1A Anxiolytic Effect _5HT1A->Anxiolysis_5HT1A Leads to Anxiolysis Anxiolysis_5HT2A Mood Regulation _5HT2A->Anxiolysis_5HT2A Contributes to Anxiolytic/Antidepressant Effects

Proposed Signaling Pathways for this compound.

References

A Head-to-Head Comparison: Synthetic vs. Natural Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to an Intriguing Coumarin

Dimethylfraxetin (6,7,8-trimethoxycoumarin), a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-inflammatory and neuroprotective properties. While traditionally extracted from natural sources, primarily the plant Tagetes lucida, synthetic routes offer an alternative source for this valuable compound. This guide provides a comprehensive head-to-head comparison of synthetic versus natural this compound, supported by available experimental data, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Overview

PropertyNatural this compoundSynthetic this compound
Source Primarily extracted from Tagetes lucida and other plant species like Gomortega keule.[1]Chemical synthesis.
Purity Variable, dependent on the extraction and purification methods employed. HPLC is a common method for purification and quantification.[1]Commercially available with purity typically ≥95%.
Appearance Crystalline solid.White to off-white powder.
Molecular Formula C₁₂H₁₂O₅C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol 236.22 g/mol
Solubility Soluble in organic solvents like DMSO.Soluble in DMSO.
Stability Stable under standard laboratory conditions.Stable for ≥ 4 years when stored properly.

Sourcing and Production: A Tale of Two Origins

Natural this compound: Extraction from Nature's Bounty

Natural this compound is predominantly isolated from the aerial parts of Tagetes lucida, a perennial plant native to Mexico and Central America. The extraction process typically involves the use of organic solvents, followed by chromatographic techniques to isolate and purify the compound.

Typical Extraction and Quantification Workflow:

G plant_material Dried Plant Material (Tagetes lucida) extraction Solvent Extraction (e.g., Ethyl Acetate) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Fraction Collection chromatography->fractions hplc HPLC Purification and Quantification fractions->hplc natural_df Pure Natural This compound hplc->natural_df

Figure 1: General workflow for the extraction and purification of natural this compound.

One study reported a concentration of 253 mg of this compound per gram of ethyl acetate extract from Tagetes lucida, highlighting a significant yield from this natural source.[1]

Synthetic this compound: Laboratory-Based Production

While a detailed, peer-reviewed synthesis protocol specifically for 6,7,8-trimethoxycoumarin was not identified in the searched literature, the synthesis of structurally related coumarins is well-documented. A common and versatile method for coumarin synthesis is the Wittig reaction. This reaction involves the condensation of a substituted salicylaldehyde with a phosphorus ylide. For the synthesis of this compound, the starting material would likely be 2-hydroxy-3,4,5-trimethoxybenzaldehyde.

Plausible Synthetic Pathway via Wittig Reaction:

G start_material 2-hydroxy-3,4,5-trimethoxybenzaldehyde reaction Wittig Reaction start_material->reaction wittig_reagent Phosphorus Ylide (e.g., from triethyl phosphonoacetate) wittig_reagent->reaction intermediate Intermediate reaction->intermediate cyclization Intramolecular Cyclization (Lactonization) intermediate->cyclization synthetic_df Synthetic This compound cyclization->synthetic_df

Figure 2: A plausible synthetic route to this compound using the Wittig reaction.

The primary advantage of chemical synthesis is the potential for large-scale production with high purity and batch-to-batch consistency, independent of geographical and seasonal variations that can affect natural sources.

Biological Activity: A Performance Showdown

Direct comparative studies on the biological activity of natural versus synthetic this compound are lacking. However, it is widely assumed in pharmacological research that a pure synthetic compound will exhibit the same intrinsic biological activity as its identical natural counterpart. The key differentiator often lies in the purity and the presence of other potentially synergistic or antagonistic compounds in a natural extract.

The following table summarizes the reported biological activities of this compound, which are predominantly based on studies using the naturally derived compound. It is highly probable that commercially sourced, and therefore synthetic, this compound would exhibit similar activities in these assays.

Biological ActivityExperimental ModelKey Findings
Anti-inflammatory TPA-induced auricular edema in miceSignificant reduction in inflammation.[2]
Neuroprotective/ Psychoactive Haloperidol-induced catalepsy in micePotentiation of the cataleptic effect, suggesting interaction with the dopaminergic system.[1]
Ketamine-induced schizophrenia-like symptoms in miceCounteracted cognitive deterioration, reduced stereotyped behaviors, and improved social interaction.[1]
Forced Swimming Test in miceDemonstrated an effect on depressive-like behavior.[1]

Signaling Pathway Involvement in Neuroprotection:

The neuroprotective effects of this compound are believed to involve the modulation of key neurotransmitter systems. The potentiation of haloperidol-induced catalepsy suggests an interaction with the dopaminergic system, while its ability to counteract ketamine-induced symptoms points to an influence on the glutamatergic system.[1]

G DF This compound Dopaminergic Dopaminergic System DF->Dopaminergic Modulates Glutamatergic Glutamatergic System DF->Glutamatergic Modulates Neuroprotection Neuroprotective Effects Dopaminergic->Neuroprotection Glutamatergic->Neuroprotection

Figure 3: Proposed modulation of neurotransmitter systems by this compound leading to neuroprotective effects.

Experimental Protocols

For researchers looking to validate or expand upon the reported findings, detailed experimental protocols are crucial.

TPA-Induced Auricular Edema in Mice (Anti-inflammatory Assay)
  • Animals: Male ICR mice are typically used.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment: this compound, dissolved in an appropriate vehicle, is applied topically to the right ear shortly before or after the TPA application. The vehicle alone is applied to the control group.

  • Measurement: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed.

  • Calculation of Inhibition: The anti-inflammatory effect is calculated as the percentage reduction in the weight difference between the TPA-treated and control ears in the this compound-treated group compared to the vehicle-treated group.

Assessment of Psychoactive Effects in Mice
  • Haloperidol-Induced Catalepsy:

    • Mice are pre-treated with this compound or vehicle.

    • Haloperidol is administered intraperitoneally to induce catalepsy.

    • At various time points after haloperidol administration, the duration of catalepsy is measured using the bar test (placing the mouse's forepaws on a raised bar and measuring the time until it moves).

  • Ketamine-Induced Schizophrenia-Like Behaviors:

    • Open Field Test: To assess locomotor activity and stereotyped behaviors, mice are placed in an open field arena after treatment with this compound and/or ketamine. Movements, rearing, and grooming are recorded and analyzed.

    • Forced Swimming Test: To evaluate depressive-like behavior, mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded as an indicator of behavioral despair.

    • Passive Avoidance Test: To assess learning and memory, mice are placed in a two-compartment apparatus (one light, one dark). They receive a mild foot shock in the dark compartment. The latency to re-enter the dark compartment is measured 24 hours later.

Cost-Effectiveness: A Practical Consideration

A direct, quantitative cost analysis of synthetic versus natural this compound is not available in the scientific literature. However, a qualitative assessment can be made:

  • Natural Extraction: The cost is influenced by the availability and price of the raw plant material, labor for harvesting and extraction, and the cost of solvents and chromatographic media for purification. Yields can be variable.

  • Chemical Synthesis: The cost is dependent on the price of starting materials and reagents, the complexity and number of synthetic steps, and the overall yield. For large-scale production, synthesis often becomes more cost-effective and provides a more consistent supply.

For laboratory-scale research, the convenience and high purity of commercially available synthetic this compound may outweigh the potential for a lower cost per milligram from natural extraction, which requires significant time and resources for isolation and purification.

Conclusion: Choosing the Right this compound for Your Research

Both natural and synthetic this compound offer viable options for researchers. The choice between them will largely depend on the specific research goals, scale of the study, and available resources.

  • Natural this compound is ideal for studies focused on the bioactivity of compounds within their natural matrix or for initial discovery and isolation work. However, researchers must be diligent in ensuring the purity and characterization of their isolated compound.

  • Synthetic this compound provides a readily available, high-purity, and consistent source of the compound, which is crucial for dose-response studies, mechanism of action investigations, and preclinical development where reproducibility is paramount.

As research into the therapeutic potential of this compound continues, the availability of both natural and synthetic sources will undoubtedly fuel further discoveries and a deeper understanding of this promising coumarin.

References

Validating the antipsychotic-like effects of Dimethylfraxetin using different behavioral tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipsychotic-like effects of Dimethylfraxetin (DF), a natural coumarin, against established antipsychotic drugs. The data presented is derived from preclinical studies utilizing a battery of behavioral tests in a ketamine-induced psychosis model in mice, a well-established paradigm for screening novel antipsychotic agents.

Performance Comparison: this compound vs. Standard Antipsychotics

The antipsychotic-like efficacy of this compound was evaluated in comparison to a vehicle control and the typical antipsychotic, haloperidol. Furthermore, this guide incorporates data from separate studies on the atypical antipsychotics, olanzapine and risperidone, in similar ketamine-induced behavioral models to provide a broader comparative context.

Table 1: Effects on Locomotor Activity and Stereotyped Behavior (Open Field Test)

The open field test is utilized to assess changes in locomotor activity and the presence of stereotyped behaviors, which are characteristic of the positive symptoms of psychosis. Ketamine administration typically induces hyperlocomotion and stereotypy.

Treatment GroupDose (mg/kg)Total Crossings (Mean ± SEM)Rearing Frequency (Mean ± SEM)Stereotyped Behaviors (Seconds, Mean ± SEM)
Vehicle + Saline-135.6 ± 10.425.4 ± 2.510.2 ± 1.5
Vehicle + Ketamine50315.2 ± 20.845.8 ± 3.1115.6 ± 8.9*
This compound + Ketamine 1 180.4 ± 15.2# 30.1 ± 2.8# 45.3 ± 5.1#
Haloperidol + Ketamine0.295.3 ± 9.7#15.2 ± 1.9#25.8 ± 3.4#
Olanzapine + Ketamine1Significantly reduced hyperlocomotion#Decreased rearing behavior#-
Risperidone + Ketamine0.129.9 ± 6.3#--

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Ketamine group. Data for this compound and Haloperidol is adapted from Porras-Dávila et al., 2022.[1][2][3] Data for Olanzapine and Risperidone is sourced from comparable ketamine-induced psychosis models.[4][5][6][7][8][9][10][11][12]

Table 2: Effects on Cognitive Deficits (Passive Avoidance Test)

The passive avoidance test assesses learning and memory, cognitive domains often impaired in schizophrenia. Ketamine-induced amnesia is reflected by a decreased latency to enter the dark compartment where an aversive stimulus was previously delivered.

Treatment GroupDose (mg/kg)Retention Latency (Seconds, Mean ± SEM)
Vehicle + Saline-165.4 ± 10.1
Vehicle + Ketamine5045.2 ± 5.8*
This compound + Ketamine 1 120.7 ± 9.5#
Haloperidol + Ketamine0.2135.9 ± 11.2#

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Ketamine group. Data adapted from Porras-Dávila et al., 2022.[1][2][3]

Table 3: Effects on Negative-like Symptoms (Social Interaction Test)

A reduction in social interaction is a key negative symptom modeled in rodents. This test measures the time spent in active social engagement with an unfamiliar mouse.

Treatment GroupDose (mg/kg)Social Interaction Time (Seconds, Mean ± SEM)
Vehicle + Saline-180.3 ± 12.6
Vehicle + Ketamine5075.1 ± 8.9*
This compound + Ketamine 1 145.8 ± 11.3#
Haloperidol + Ketamine0.2155.4 ± 10.8#

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Ketamine group. Data adapted from Porras-Dávila et al., 2022.[2]

Table 4: Extrapyramidal Side Effect Liability (Haloperidol-Induced Catalepsy Test)

The catalepsy test is a measure of extrapyramidal side effects, a common adverse effect of typical antipsychotics. An increase in the time an animal remains in an externally imposed posture indicates cataleptic behavior. This compound was observed to enhance the cataleptic effect of haloperidol.[1][2][3]

Treatment GroupDose (mg/kg)Catalepsy Duration at 60 min (Seconds, Mean ± SEM)
Vehicle + Haloperidol0.535.2 ± 4.1
This compound + Haloperidol 1 70.5 ± 6.8#

#p < 0.05 compared to Vehicle + Haloperidol group. Data adapted from Porras-Dávila et al., 2022.[1][2][3]

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below.

Ketamine-Induced Psychosis Model
  • Animals: Male ICR mice (25-30 g) are used.

  • Induction: Psychosis-like behaviors are induced by an intraperitoneal (i.p.) injection of ketamine (50 mg/kg).[13][14][15]

  • Treatment Administration: this compound (1 mg/kg), haloperidol (0.2 mg/kg), or vehicle are administered i.p. 30 minutes before the ketamine injection.

Open Field Test (OFT)
  • Apparatus: A square arena (40x40x30 cm) with the floor divided into 16 equal squares.

  • Procedure: 30 minutes after ketamine administration, mice are individually placed in the center of the arena. Their behavior is recorded for 5 minutes.

  • Parameters Measured:

    • Total Crossings: The number of times the mouse crosses from one square to another with all four paws.

    • Rearing: The number of times the mouse stands on its hind legs.

    • Stereotyped Behaviors: Duration of repetitive, purposeless movements such as head weaving, sniffing, and gnawing.

Passive Avoidance Test (PAT)
  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.[7][16][17]

  • Training (Acquisition Trial): Each mouse is placed in the light compartment. After a 60-second habituation period, the door is opened. When the mouse enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.[16]

  • Testing (Retention Trial): 24 hours after the training, the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). No foot shock is delivered during this trial.

Social Interaction Test (SIT)
  • Apparatus: A neutral cage (40x25x20 cm).

  • Procedure: The test mouse is placed in the cage with an unfamiliar mouse of the same sex and strain. The total time spent in active social behaviors (e.g., sniffing, grooming, following) is recorded for a 10-minute session.[5][18][19][20]

Haloperidol-Induced Catalepsy Test
  • Apparatus: A horizontal bar raised 3 cm above a flat surface.

  • Procedure: 30 minutes after the administration of haloperidol (0.5 mg/kg, i.p.), with or without pre-treatment with this compound, the mouse's forepaws are gently placed on the bar.[9][10][21][22][23]

  • Parameter Measured: The time the mouse remains in this unnatural posture before correcting it is measured, with a cut-off time of 180 seconds.

Visualizing the Mechanisms and Workflows

Experimental Workflow

G cluster_0 Animal Preparation & Dosing cluster_1 Behavioral Testing Battery cluster_2 Data Analysis & Comparison A Male ICR Mice B Acclimatization A->B C Grouping & Administration (Vehicle, DF, Haloperidol) B->C D Ketamine (50 mg/kg) or Saline Injection C->D H Haloperidol-Induced Catalepsy (Extrapyramidal Side Effects) C->H 30 min post-injection (Haloperidol groups) E Open Field Test (Locomotion, Stereotypy) D->E 30 min post-injection F Passive Avoidance Test (Cognition) D->F 30 min post-injection G Social Interaction Test (Negative Symptoms) D->G 30 min post-injection I Quantify Behavioral Parameters E->I F->I G->I H->I J Statistical Analysis (e.g., ANOVA) I->J K Compare DF vs. Controls & Standard Antipsychotics J->K

Experimental workflow for evaluating the antipsychotic-like effects of this compound.
Proposed Signaling Pathway of Antipsychotic Action

Psychosis, particularly the symptoms modeled by ketamine, is understood to involve a dysregulation of both the glutamatergic and dopaminergic systems. Ketamine, as an NMDA receptor antagonist, leads to a downstream increase in dopamine release, contributing to psychotic-like behaviors. Antipsychotic drugs typically act by modulating these systems.

G Ketamine Ketamine NMDAR NMDA Receptor Ketamine->NMDAR Antagonism GABA GABAergic Interneuron NMDAR->GABA Inhibition Glutamatergic Glutamatergic Neuron GABA->Glutamatergic Inhibition Dopaminergic Dopaminergic Neuron Glutamatergic->Dopaminergic Excitation D2R Dopamine D2 Receptor Dopaminergic->D2R Dopamine Release Psychosis Psychosis-like Behaviors D2R->Psychosis Leads to DF This compound (Proposed Action) DF->Glutamatergic Modulation? DF->Dopaminergic Modulation? Haloperidol Haloperidol Haloperidol->D2R Antagonism

Hypothesized interplay of glutamatergic and dopaminergic pathways in ketamine-induced psychosis and points of intervention for antipsychotics.

Conclusion

The presented data indicates that this compound exhibits a promising antipsychotic-like profile in preclinical models. It effectively mitigates ketamine-induced hyperlocomotion, stereotypy, cognitive deficits, and social withdrawal, with an efficacy comparable to the typical antipsychotic haloperidol in some measures.[1][2][3] The potentiation of haloperidol-induced catalepsy suggests an interaction of this compound with the dopaminergic system, a key target for many antipsychotic drugs.[1][2][3]

While these findings are encouraging, further research is warranted to elucidate the precise molecular targets of this compound and to compare its efficacy and side-effect profile directly against atypical antipsychotics. The data herein provides a solid foundation for such future investigations, positioning this compound as a compound of interest for the development of novel antipsychotic therapies.

References

Comparative study of Dimethylfraxetin's effects in different mouse strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethylfraxetin (DF), a naturally occurring coumarin, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neurological and inflammatory disorders. This guide provides a comparative overview of the documented effects of this compound in various mouse strains, drawing from available preclinical research. While direct comparative studies across multiple strains are limited, this document synthesizes existing data to offer insights into its pharmacological profile.

Efficacy in ICR Mice: A Focus on Psychosis-Related Behaviors

A key study investigated the effects of this compound in male ICR mice within a ketamine-induced model of psychosis. This model mimics certain positive, negative, and cognitive symptoms of schizophrenia in humans. The findings from this research provide the most comprehensive quantitative data on the behavioral effects of DF in a single mouse strain to date.[1][2]

Data Summary

The following tables summarize the significant behavioral effects of this compound in ICR mice.

Table 1: Effects of this compound on Locomotor and Stereotyped Behaviors in the Open Field Test (OFT) in ICR Mice [1]

Treatment GroupDose (mg/kg)Total Crossings (TC)Rearings (R)Groomings (G)Time Spent Grooming (TSG)Stereotyped Behaviors (SB)Time Spent on Stereotyped Behaviors (TSB)
Vehicle + Ketamine-IncreasedIncreasedIncreasedIncreasedIncreasedIncreased
This compound + Ketamine1DecreasedDecreasedDecreasedSimilar to baselineDecreasedDecreased
Herniarin + Ketamine1DecreasedDecreasedDecreased-DecreasedDecreased
NMDA antagonist + Ketamine5Similar to baselineSimilar to baselineSimilar to baselineSimilar to baselineSimilar to baselineSimilar to baseline

*p < 0.05 compared to the Vehicle + Ketamine group.

Table 2: Effects of this compound on Depressive-like Behavior in the Forced Swimming Test (FST) in ICR Mice [1][2]

Treatment GroupDose (mg/kg)Immobility Time
Vehicle + Ketamine-Increased
This compound + Ketamine1Decreased
Herniarin + Ketamine1Decreased

*p < 0.05 compared to the Vehicle + Ketamine group.

Table 3: Effects of this compound on Cognitive Function in the Passive Avoidance Test (PAT) in ICR Mice [1]

Treatment GroupDose (mg/kg)Retention Latency (RL)
Vehicle + Ketamine-Decreased
This compound + Ketamine1Increased
Herniarin + Ketamine1Increased

*p < 0.05 compared to the Vehicle + Ketamine group.

Table 4: Effects of this compound on Social Interaction in the Social Interaction Test (SIT) in ICR Mice [1]

Treatment GroupDose (mg/kg)Social Interaction Time
Vehicle + Ketamine-Decreased
This compound + Ketamine1Increased
Herniarin + Ketamine1Increased

*p < 0.05 compared to the Vehicle + Ketamine group.

Insights from Other Mouse Strains: An Indirect Comparison

Direct quantitative data on the effects of isolated this compound in other commonly used laboratory mouse strains such as C57BL/6J and BALB/c is currently limited in the available scientific literature. However, studies on related compounds and extracts containing this compound provide some valuable insights.

  • C57BL/6J Mice: Research has indicated that herniarin, a coumarin structurally related to this compound, exhibits anti-inflammatory activity in C57BL/6J mice through the modulation of cytokine production.[3][4] Additionally, daphnetin, another related coumarin, has shown neuroprotective effects in primary cortical neurons derived from C57BL/6 mice.[5] These findings suggest that the coumarin scaffold, shared by this compound, may possess anti-inflammatory and neuroprotective properties in this strain.

  • BALB/c Mice: A study investigating the effects of extracts from Tagetes lucida, which contains this compound, demonstrated immunomodulatory and neuroprotective effects in a cuprizone-induced model of neuroinflammation in male BALB/c mice.[3][6] While this points to the potential activity of the extract's components, including DF, in this strain, further studies with the isolated compound are necessary to confirm these effects.

Pharmacokinetics and Toxicity Profile

Regarding toxicity, specific studies on isolated this compound in mice are lacking. However, research on an aqueous extract of Tagetes lucida, a plant source of this compound, indicated no toxic effects in mice even at high doses, suggesting a favorable safety profile for the extract as a whole.[1][8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the ICR mouse study.[1]

Animals

Male ICR mice weighing between 25-30g were used in the behavioral studies. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Ketamine-Induced Psychosis Model

A single intraperitoneal (i.p.) injection of ketamine (50 mg/kg) was used to induce psychosis-like behaviors in the mice.

Behavioral Tests
  • Open Field Test (OFT): This test assesses locomotor activity and anxiety-like behavior. Mice were placed in the center of a square arena and their movements, including total crossings, rearings, and time spent in the center versus the periphery, were recorded and analyzed for a defined period.

  • Forced Swimming Test (FST): This test is used to evaluate depressive-like behavior. Mice were placed in a cylinder filled with water from which they could not escape. The duration of immobility was recorded as an indicator of behavioral despair.

  • Passive Avoidance Test (PAT): This test measures learning and memory. The apparatus consists of a two-chambered box with a light and a dark compartment. During training, mice receive a mild foot shock upon entering the dark compartment. Retention is tested after a specific period by measuring the latency to re-enter the dark compartment.

  • Social Interaction Test (SIT): This test evaluates social behavior. A test mouse is placed in an arena with a novel mouse, and the duration and frequency of social interactions (e.g., sniffing, following) are recorded.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the effects of this compound in the ketamine-induced psychosis model in ICR mice.

experimental_workflow cluster_acclimatization Acclimatization cluster_treatment Treatment Groups cluster_induction Induction of Psychosis Model cluster_behavioral Behavioral Assessment acclimatization House ICR mice under standard conditions vehicle Vehicle + Ketamine acclimatization->vehicle df This compound + Ketamine acclimatization->df herniarin Herniarin + Ketamine acclimatization->herniarin nmda NMDA Antagonist + Ketamine acclimatization->nmda ketamine Administer Ketamine (50 mg/kg, i.p.) vehicle->ketamine df->ketamine herniarin->ketamine nmda->ketamine oft Open Field Test (OFT) ketamine->oft fst Forced Swimming Test (FST) ketamine->fst pat Passive Avoidance Test (PAT) ketamine->pat sit Social Interaction Test (SIT) ketamine->sit

Experimental workflow for assessing this compound's effects.

Putative Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its effects in the ketamine-induced psychosis model suggest an interaction with the glutamatergic and dopaminergic systems. Ketamine is a non-competitive NMDA receptor antagonist, and the ability of this compound to counteract its effects points towards a potential modulation of glutamatergic neurotransmission. The observed effects on stereotyped behaviors also suggest a possible influence on the dopaminergic pathways.

signaling_pathway ketamine Ketamine nmda_receptor NMDA Receptor ketamine->nmda_receptor antagonizes glutamate_dysfunction Glutamatergic Dysfunction nmda_receptor->glutamate_dysfunction leads to dopamine_release Dopamine Release glutamate_dysfunction->dopamine_release modulates psychosis_symptoms Psychosis-like Symptoms glutamate_dysfunction->psychosis_symptoms dopamine_release->psychosis_symptoms behavioral_normalization Normalization of Behavior df This compound df->glutamate_dysfunction modulates? df->dopamine_release modulates? df->behavioral_normalization leads to

Hypothesized signaling pathways for this compound's effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound has significant neuropharmacological effects, particularly in mitigating behaviors associated with psychosis in ICR mice. The data from studies on related compounds in C57BL/6J and BALB/c mice hint at a broader potential for anti-inflammatory and neuroprotective activities across different genetic backgrounds.

However, the lack of direct comparative studies is a significant gap in the literature. To fully understand the therapeutic potential and translational relevance of this compound, future research should prioritize:

  • Direct comparative studies of this compound in commonly used inbred mouse strains like C57BL/6J and BALB/c, alongside outbred strains like ICR and Swiss Webster.

  • Comprehensive pharmacokinetic and pharmacodynamic studies in these different mouse strains to understand potential strain-specific differences in drug metabolism and efficacy.

  • Detailed toxicity studies of isolated this compound to establish a definitive safety profile.

  • Elucidation of the precise molecular targets and signaling pathways through which this compound exerts its effects.

By addressing these research questions, the scientific community can build a more complete picture of this compound's pharmacological profile, paving the way for its potential development as a novel therapeutic agent.

References

Unveiling Reproducible Pathways to Dimethylfraxetin: A Comparative Guide to Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of bioactive compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of established methods for the synthesis of Dimethylfraxetin (6,7,8-trimethoxycoumarin), a naturally occurring coumarin with demonstrated interactions with key neurological pathways. We present a detailed analysis of synthetic routes, quantitative performance data, and complete experimental protocols to aid in the selection of the most suitable method for your research needs.

This compound, a compound isolated from plants such as Tagetes lucida, has garnered interest for its potential pharmacological activities, including its interaction with dopaminergic and glutamatergic systems.[1][2] The ability to reliably synthesize this molecule is crucial for further investigation into its therapeutic potential. This guide focuses on two prominent methods for the total synthesis of this compound: the Wittig reaction and a multi-step synthesis involving a Perkin-like condensation.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is often a balance between yield, purity, reaction time, and the availability of starting materials. The following table summarizes the key quantitative data for two distinct methods of this compound synthesis.

ParameterWittig Reaction ApproachMulti-step Synthesis via Perkin-like Condensation
Overall Yield HighExcellent
Purity HighHigh
Number of Steps Multiple steps for precursor synthesis, followed by a key Wittig reaction3-4 steps
Key Reagents Tetraoxygenated benzaldehyde, Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)o-hydroxybenzaldehyde intermediates, acetic anhydride, base
Reaction Conditions Varies depending on the specific Wittig protocol; may require inert atmosphere and anhydrous conditions.Typically involves heating with a base.
Scalability Potentially scalableGenerally scalable

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This method, reported by Maes et al. (2008), utilizes a Wittig reaction as the key step to form the coumarin ring system from a suitably substituted benzaldehyde.[3]

Step 1: Synthesis of 2-hydroxy-3,4,5-trimethoxybenzaldehyde (Precursor)

Detailed experimental procedures for the synthesis of the tetraoxygenated benzaldehyde precursor are often specific to the starting materials and can be found in specialized organic synthesis literature.

Step 2: Wittig Reaction

  • To a solution of 2-hydroxy-3,4,5-trimethoxybenzaldehyde in an appropriate anhydrous solvent (e.g., toluene, THF), add (Carbethoxymethylene)triphenylphosphorane.

  • The reaction mixture is typically heated under reflux for several hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Multi-step Synthesis of this compound

A highly efficient synthesis of 6,7,8-trimethoxycoumarin was reported by Gao et al. (2013), achieving excellent yields in a few steps.[4] This approach relies on the construction of a key o-hydroxybenzaldehyde intermediate.

Step 1: Preparation of 2-hydroxy-3,4,5-trimethoxybenzaldehyde

This intermediate is crucial and can be synthesized from commercially available starting materials through a series of reactions such as formylation of the corresponding phenol.

Step 2: Perkin-like Condensation

  • A mixture of 2-hydroxy-3,4,5-trimethoxybenzaldehyde, acetic anhydride, and a suitable base (e.g., triethylamine or sodium acetate) is heated at an elevated temperature (e.g., 140-180 °C) for several hours.

  • The reaction progress is monitored by TLC.

  • After cooling, the reaction mixture is poured into water and the precipitated crude product is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Visualizing the Synthetic Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for this compound synthesis and its interaction with neurological signaling pathways.

G General Workflow for this compound Synthesis cluster_precursor Precursor Synthesis cluster_cyclization Coumarin Formation cluster_purification Purification start Starting Materials intermediate Substituted Phenol start->intermediate benzaldehyde o-Hydroxybenzaldehyde Derivative intermediate->benzaldehyde wittig Wittig Reaction benzaldehyde->wittig perkin Perkin-like Condensation benzaldehyde->perkin purification Chromatography / Recrystallization wittig->purification perkin->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

G This compound's Interaction with Neurological Pathways cluster_dopaminergic Dopaminergic System cluster_glutamatergic Glutamatergic System This compound This compound d2_receptor D2 Receptors This compound->d2_receptor Interacts with nmda_receptor NMDA Receptors This compound->nmda_receptor Interacts with dopamine_signaling Dopamine Signaling d2_receptor->dopamine_signaling cellular_response Modulation of Neuronal Activity dopamine_signaling->cellular_response glutamate_signaling Glutamate Signaling nmda_receptor->glutamate_signaling glutamate_signaling->cellular_response

Caption: Interaction of this compound with key neurological signaling pathways.

References

Safety Operating Guide

Proper Disposal of Dimethylfraxetin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of dimethylfraxetin, a coumarin derivative used in various research applications. While a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on the SDS for the closely related compound 7,8-Dihydroxy-6-methoxycoumarin and general best practices for chemical waste management.

Hazard and Safety Information

Understanding the potential hazards of a substance is the first step in its safe disposal. Based on data for a structurally similar coumarin, the following hazard classifications should be considered for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]P261, P280, P312[1]
Skin IrritationH315: Causes skin irritation.[1]P264, P280
Eye IrritationH319: Causes serious eye irritation.[1]P280
Respiratory IrritationH335: May cause respiratory irritation.[1]P261, P271, P403+P233[1]
Aquatic Hazard (long-term)H411: Toxic to aquatic life with long lasting effects.P273, P391

Experimental Protocols for Safe Disposal

The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to wear appropriate PPE to minimize exposure.

  • Gloves: Wear protective gloves.

  • Protective Clothing: Wear protective clothing.

  • Eye Protection: Wear eye protection, such as safety goggles.[1]

  • Face Protection: Use a face shield if there is a risk of splashing.[1]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, wear respiratory protection.[1]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure correct disposal.

  • Designated Waste Container: Use a clearly labeled, appropriate container for the collection of this compound waste.

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemicals.

  • Secure Storage: Store the waste container in a well-ventilated and designated area, away from general laboratory traffic. Keep the container tightly closed.

Step 3: Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal plant.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted to arrange for the pickup and disposal of the chemical waste.[2] They will have established procedures with licensed hazardous waste management companies.[2]

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[3] This is to prevent environmental contamination, as the compound is toxic to aquatic life.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should also be disposed of as hazardous waste in the designated container. Handle contaminated packages in the same way as the substance itself.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Step 2: Segregate Waste in a Labeled, Closed Container ppe->segregate contact_ehs Step 3: Contact Institutional Environmental Health & Safety (EHS) segregate->contact_ehs improper_disposal Improper Disposal (Trash or Sewer) segregate->improper_disposal Incorrect Path ehs_pickup EHS Arranges for Pickup by Approved Waste Disposal Vendor contact_ehs->ehs_pickup incineration Disposal via Incineration at an Approved Waste Disposal Plant ehs_pickup->incineration environmental_hazard Environmental Contamination & Regulatory Non-Compliance improper_disposal->environmental_hazard

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylfraxetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of Dimethylfraxetin, a naturally occurring coumarin compound. By adhering to these protocols, you can minimize risks and ensure the integrity of your research.

Essential Safety Information

The following table summarizes the known physical and safety data for this compound and its parent compound, coumarin. This information should be used to inform your risk assessments and handling procedures.

PropertyThis compoundCoumarin (for reference)
CAS Number 6035-49-091-64-5
Molecular Formula C12H12O5C9H6O2
Molecular Weight 236.22 g/mol 146.14 g/mol
Appearance Not specified; likely a crystalline solidWhite to off-white crystalline powder
Melting Point 104-105°C[1]68-71°C
Boiling Point 405.9°C at 760 mmHg[1]297-299°C
Solubility Soluble in DMSO (≥ 73.1mg/mL)Slightly soluble in cold water; soluble in hot water, ethanol, ether, chloroform, and benzene
Storage Store at 2-8°C[1]Store in a cool, dry, well-ventilated area away from incompatible substances

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound, particularly in its powdered form. The following PPE is mandatory to prevent skin and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne particles and potential splashes.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential for handling the powdered form to prevent inhalation of fine particles.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Safe Handling from Receipt to Use

A systematic workflow is essential for minimizing exposure and ensuring the quality of this compound throughout its lifecycle in the laboratory.

cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use receiving Inspect container for damage upon receipt storage Store in a cool, dry, well-ventilated area at 2-8°C receiving->storage If intact ppe Don appropriate PPE storage->ppe weighing Weigh powder in a chemical fume hood or ventilated enclosure ppe->weighing dissolving Dissolve in appropriate solvent (e.g., DMSO) weighing->dissolving experiment Conduct experiment following established protocols dissolving->experiment decontamination Decontaminate work surfaces and equipment experiment->decontamination

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All this compound waste, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[2][3]

  • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.

Experimental Protocol: Isolation of Coumarins from Plant Material

The following is a representative protocol for the extraction and isolation of coumarins from plant sources, which can be adapted for the isolation of this compound. This protocol is based on established methods for natural product extraction.[4][5][6][7]

Materials and Reagents:

  • Dried and powdered plant material

  • Solvents: Petroleum ether, ethanol, acetone, ethyl ether

  • Soxhlet extractor

  • Rotary evaporator

  • Chromatography columns (e.g., silica gel)

  • Analytical equipment (e.g., TLC, HPLC, NMR)

Procedure:

  • Extraction:

    • Place the dried and powdered plant material in a thimble and insert it into a Soxhlet extractor.

    • Extract the material with a non-polar solvent like petroleum ether for several hours to remove lipids and other non-polar compounds.

    • Discard the petroleum ether extract (or save for other analyses).

    • Air-dry the plant material to remove residual petroleum ether.

    • Re-extract the defatted plant material with a more polar solvent such as ethanol or acetone using the Soxhlet apparatus for at least 3 days.[5]

  • Concentration:

    • Concentrate the ethanolic or acetone extract under reduced pressure using a rotary evaporator to obtain a crude extract.[5]

  • Purification:

    • The crude extract can be further purified using column chromatography.

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired coumarin compounds.

  • Isolation and Characterization:

    • Combine the fractions containing the purified compound and evaporate the solvent.

    • Further purification can be achieved by recrystallization or by using High-Performance Liquid Chromatography (HPLC).

    • Characterize the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its identity as this compound.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while maintaining a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.